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  • Product: 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride
  • CAS: 1803602-18-7

Core Science & Biosynthesis

Foundational

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride CAS 1803602-18-7 physical properties

The Strategic Application of 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride (CAS 1803602-18-7) in Pharmaceutical Synthesis Executive Summary: The Trifunctional Scaffold In modern drug discovery, the architectural c...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Application of 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride (CAS 1803602-18-7) in Pharmaceutical Synthesis

Executive Summary: The Trifunctional Scaffold

In modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) heavily relies on versatile, multi-functional building blocks. As a Senior Application Scientist, I approach 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (CAS 1803602-18-7) not merely as a reagent, but as a highly programmable trifunctional scaffold.

This molecule features a primary amine, a tertiary (dimethyl) amine, and a primary alcohol densely packed onto a three-carbon backbone. Diamino alcohol motifs are foundational to numerous biologically active molecules, serving as critical core structures in HIV protease inhibitors, chiral transition-metal ligands, and advanced contrast agents[1][2][3]. The strategic value of this specific compound lies in its inherent chemoselectivity—the differing nucleophilicities and steric environments of its three functional groups allow researchers to selectively build complex stereocenters without exhaustive protection-deprotection cycles.

Physicochemical Profiling & Causality

Understanding the physical state of a building block is critical for reproducible synthesis. CAS 1803602-18-7 is commercially supplied as a dihydrochloride salt rather than a free base[4][5].

The Causality of the Salt Form: The free base of a diamino alcohol is highly viscous, prone to oxidation, and susceptible to auto-catalytic degradation. By protonating both the primary and tertiary amines with hydrochloric acid, the molecule is locked into a stable, crystalline solid. This drastically reduces its reactivity during storage, prevents intramolecular cyclization, and allows for precise stoichiometric weighing.

Table 1: Quantitative Physicochemical Properties

PropertyValueScientific Implication & Causality
CAS Number 1803602-18-7Unique registry identifier for the dihydrochloride salt[4].
Molecular Formula C5H16Cl2N2OIndicates the presence of two equivalents of HCl (C5H14N2O · 2HCl)[4].
Molecular Weight 191.1 g/mol Essential for precise stoichiometric calculations during coupling[4].
Physical State Crystalline SolidFacilitates accurate handling and prevents atmospheric oxidation.
Storage Temperature 4°CMinimizes thermal kinetic energy to prevent hygroscopic moisture uptake and trace hydrolysis over time[4].

Mechanistic Role in Synthetic Chemistry

The α,α′ -diamino alcohol unit is a privileged structure in medicinal chemistry[3]. When synthesizing complex drugs like HIV-1 protease inhibitors, the spatial arrangement of the nitrogen and oxygen atoms acts as a transition-state mimic for peptide cleavage, binding tightly to the target enzyme's active site[2].

When utilizing 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride, the primary synthetic challenge is chemoselectivity .

  • Primary Amine (C2): Highly nucleophilic and sterically unhindered. It is the kinetically favored site for electrophilic attack (e.g., Boc-protection or amidation).

  • Tertiary Amine (C3): The dimethyl groups provide significant steric bulk. While basic, it acts as a poor nucleophile, allowing the primary amine to react exclusively under controlled conditions.

  • Primary Alcohol (C1): Less nucleophilic than the primary amine. It requires either strong bases (like NaH) or specific electrophiles to react, allowing it to remain dormant during N-functionalization.

SyntheticWorkflow A CAS 1803602-18-7 (Dihydrochloride) B Free-Basing (DIPEA / DCM) A->B Neutralization C Chemoselective N-Boc Protection B->C Boc2O, 0°C D O-Alkylation (Alcohol Mod) C->D Electrophile E Diamino Alcohol Scaffold (API) D->E Deprotection

Workflow for the chemoselective functionalization of CAS 1803602-18-7 into an API scaffold.

Experimental Protocol: Chemoselective N-Boc Protection

To utilize this building block, the primary amine must often be orthogonally protected. The following protocol details a self-validating system for the selective N-Boc protection of the primary amine, leaving the alcohol and tertiary amine intact.

Step 1: Free-Basing and Solubilization

  • Action: Suspend 191.1 mg (1.0 mmol) of CAS 1803602-18-7 in 10 mL of anhydrous dichloromethane (DCM). Add 3.0 mmol (3.0 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The dihydrochloride salt is insoluble in DCM. The addition of DIPEA (a non-nucleophilic base) neutralizes the two HCl equivalents, releasing the free base which immediately dissolves. The extra 1.0 eq of DIPEA ensures the primary amine remains fully deprotonated and nucleophilic.

Step 2: Kinetically Controlled Electrophilic Addition

  • Action: Cool the reaction flask to 0°C using an ice-water bath. Dropwise, add 1.05 mmol (1.05 eq) of Di-tert-butyl dicarbonate (Boc2O) dissolved in 2 mL of DCM.

  • Causality: Lowering the thermal energy restricts the reaction to the most kinetically favored pathway. The unhindered primary amine attacks the Boc2O rapidly, while the lower temperature prevents the less nucleophilic primary alcohol from undergoing off-target O-acylation.

Step 3: Self-Validating Reaction Monitoring

  • Action: Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and stain with Ninhydrin solution (followed by gentle heating).

  • Causality (The Validation): Ninhydrin reacts specifically with primary amines to form a deep purple/pink complex (Ruhemann's purple). The starting material will stain strongly positive. The successful formation of the N-Boc protected product consumes the primary amine, rendering it invisible to the Ninhydrin stain. A clean, non-staining product spot provides immediate, binary visual validation that chemoselectivity was achieved.

Analytical Validation Workflow

Trust in pharmaceutical synthesis is built on rigorous analytical validation. Before utilizing the functionalized intermediate in downstream API synthesis, it must pass a strict analytical gate.

AnalyticalValidation A Raw Material CAS 1803602-18-7 B 1H & 13C NMR (Structural Integrity) A->B C LC-MS Analysis (Mass & Purity) A->C D Validated API Building Block B->D Conforms to Structure C->D Purity > 95%

Self-validating analytical workflow ensuring structural integrity and purity of the building block.

  • Nuclear Magnetic Resonance (NMR): 1 H NMR is used to confirm the disappearance of the primary amine protons (broad singlet, ~1.5-2.0 ppm in CDCl3​ ) and the appearance of the bulky tert-butyl protons (sharp singlet, ~1.4 ppm, 9H).

  • LC-MS: Liquid Chromatography-Mass Spectrometry validates the exact mass of the product and ensures that no di-Boc protected (O-acylated) side products are present, confirming the kinetic control of the reaction[6].

References

  • 2-Amino-3-(dimethylamino)
  • 2-amino-3-(dimethylamino)propan-1-ol ...
  • Source: benchchem.
  • Source: nih.
  • Source: acs.
  • CAS号:1803602-18-7 - 毕得医药 (NMR & Analytical Validation)

Sources

Exploratory

Comprehensive Physicochemical Profiling of 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride: Molecular Weight, Exact Mass, and Analytical Workflows

Executive Summary In early-stage drug development and targeted metabolomics, the precise physicochemical characterization of small polar molecules is a non-negotiable prerequisite for robust analytical method development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and targeted metabolomics, the precise physicochemical characterization of small polar molecules is a non-negotiable prerequisite for robust analytical method development. This technical whitepaper explores the fundamental mass properties of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (CAS: 1803602-18-7) [2.1].

By distinguishing between its average molecular weight and its monoisotopic exact mass, we establish the theoretical foundation required for High-Resolution Mass Spectrometry (HRMS). Furthermore, we detail a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) workflow, explaining the causality behind why standard reversed-phase methodologies fail for this highly polar diamine.

Chemical Identity & Physicochemical Profiling

When analyzing amine-rich compounds, researchers must differentiate between the formulated salt state and the active free base. 2-Amino-3-(dimethylamino)propan-1-ol contains both a primary amine and a tertiary dimethylamine. In its free base form, it is highly polar, oxidatively labile, and difficult to handle. Synthesizing it as a dihydrochloride salt yields a stable, highly water-soluble crystalline solid with an average molecular weight of 191.1 g/mol [1.2].

However, for HRMS applications, average molecular weight is irrelevant. Mass spectrometers measure the mass-to-charge ratio (m/z) of individual isotopes. Therefore, we must calculate the monoisotopic exact mass using the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O, 35 Cl).

Quantitative Data Summary

The following table contrasts the macroscopic properties (average molecular weight) used for formulation against the microscopic properties (exact mass) required for mass spectrometry.

ParameterFree BaseDihydrochloride Salt
Chemical Formula C 5​ H 14​ N 2​ OC 5​ H 16​ Cl 2​ N 2​ O
Average Molecular Weight 118.18 g/mol 191.10 g/mol
Monoisotopic Exact Mass 118.1106 g/mol 190.0639 g/mol
Observed Precursor Ion [M+H] + m/z 119.1179m/z 119.1179
Physical State (Typical) Viscous Liquid / OilCrystalline Solid

Note: In positive Electrospray Ionization (ESI+), the salt completely dissociates. The chloride counterions are lost, and the free base accepts a proton, resulting in an identical observed precursor ion (m/z 119.1179) regardless of the starting material.

Ionization_Pathway Salt Solid State 2-Amino-3-(dimethylamino)propan-1-ol 2HCl (MW: 191.1 g/mol) Solution Aqueous Solution [C5H16N2O]2+ + 2Cl- (Complete Dissociation) Salt->Solution Dissolution in LC Solvent ESI_Droplet ESI Droplet Desolvation (Loss of HCl & Solvent) Solution->ESI_Droplet Nebulization (ESI+) GasPhaseIon Gas Phase Detected Ion [C5H15N2O]+ (m/z 119.1179) ESI_Droplet->GasPhaseIon Coulombic Fission

Fig 1: Dissociation and ESI+ ionization pathway of the dihydrochloride salt.

Analytical Workflow: HRMS Exact Mass Determination

Standard Reversed-Phase Liquid Chromatography (RPLC) utilizes hydrophobic stationary phases (e.g., C18). Because 2-Amino-3-(dimethylamino)propan-1-ol is a highly polar, doubly basic compound, it exhibits zero retention on RPLC columns, eluting in the void volume where severe ion suppression from matrix salts occurs.

To circumvent this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC provides orthogonal retention, trapping polar molecules within a water-enriched layer on the stationary phase[3.6].

Protocol: Self-Validating HILIC-HRMS Methodology

Objective: To validate the exact mass of the compound with a mass accuracy of < 2 ppm. Self-Validating Mechanism: The protocol incorporates a stable-isotope-labeled internal standard (SIL-IS) to monitor matrix effects and utilizes continuous post-column infusion of a lock-mass calibrant to prevent mass drift.

Step 1: Sample Preparation (Desalting & Dilution)

  • Action: Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of LC-MS grade water. Dilute to a working concentration of 1 µg/mL using 95% Acetonitrile / 5% Water containing 10 mM Ammonium Formate. Spike in 10 ng/mL of a heavy-labeled amine standard.

  • Causality: High organic content is mandatory to ensure peak focusing upon injection into a HILIC system. Ammonium formate provides the ionic strength necessary to shield secondary electrostatic interactions between the basic amines and free silanols on the column, ensuring sharp, symmetrical peaks.

Step 2: Chromatographic Separation (HILIC)

  • Action: Inject 2 µL onto a Zwitterionic or Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Execute a gradient from 95% Organic (Acetonitrile) to 50% Aqueous (10 mM Ammonium Formate, pH 3.0) over 10 minutes.

  • Causality: The acidic pH (3.0) ensures that both the primary and tertiary amines are fully protonated, maximizing their polarity and thereby increasing their retention time on the HILIC stationary phase.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Causality: The basic nitrogens act as excellent proton acceptors. The high desolvation temperature ensures rapid droplet evaporation, stripping away the chloride counterions and leaving only the protonated free base [M+H]+ in the gas phase.

Step 4: HRMS Acquisition & Data Processing

  • Action: Acquire full-scan MS data (m/z 50–500) using an Orbitrap or Q-TOF mass spectrometer set to a resolving power of 70,000 (at m/z 200). Extract the ion chromatogram (XIC) for m/z 119.1179 with a strict 5 ppm mass tolerance window.

  • Causality: Operating at a resolving power of 70,000 is critical to separate the target analyte from isobaric background interferences (such as solvent clusters or matrix lipids), ensuring unambiguous confirmation of the elemental composition.

HILIC_HRMS_Workflow Prep 1. Sample Preparation Dilute to 1 µg/mL in 95% MeCN / 5% H2O (Self-Validating: Spike Internal Standard) Chrom 2. HILIC Chromatography Stationary Phase: Amide or Zwitterionic (Retains highly polar amines) Prep->Chrom Ion 3. ESI+ Ionization Capillary: 3.5 kV, Temp: 350°C (Optimized for basic nitrogens) Chrom->Ion HRMS 4. HRMS Acquisition Orbitrap/TOF (Resolution > 70,000) (Mass Accuracy < 2 ppm) Ion->HRMS Data 5. Exact Mass Confirmation Extracted Ion Chromatogram (XIC) m/z 119.1179 ± 5 ppm HRMS->Data

Fig 2: Step-by-step HILIC-HRMS analytical workflow for exact mass determination.

Conclusion

The successful mass spectrometric analysis of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride relies heavily on understanding the dichotomy between its bulk formulation properties (MW: 191.1 g/mol ) and its gas-phase ionic properties (Exact Mass: 119.1179 m/z [M+H] + ). By leveraging the causality of its chemical structure—specifically its extreme polarity and basicity—analytical scientists can confidently bypass failing RPLC methods in favor of highly specific, self-validating HILIC-HRMS workflows.

References

  • Title: 2-amino-3-(dimethylamino)propan-1-ol dihydrochloride — Chemical Substance Information Source: NextSDS Database URL: [Link] (Cited as[1])

  • Title: Predicting Retention Time in Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography High-Resolution Tandem Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL: [Link] (Cited as[2])

Sources

Foundational

Structural Elucidation of 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride: A Comprehensive NMR Guide

As a Senior Application Scientist, I frequently encounter the challenge of characterizing highly polar, multi-functional small molecules. 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (CAS: 1803602-18-7) is a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of characterizing highly polar, multi-functional small molecules. 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (CAS: 1803602-18-7) is a prime example[1]. Structurally related to sphingolipid precursors and utilized as a chiral auxiliary in complex organic synthesis[2], this diamino alcohol presents unique nuclear magnetic resonance (NMR) characteristics.

This whitepaper provides an in-depth analysis of the 1 H and 13 C NMR chemical shifts for this molecule, moving beyond mere data listing to explain the underlying quantum mechanical and physical chemistry principles—specifically, the profound effects of protonation and solvent dynamics.

Mechanistic Principles of Chemical Shifts

To accurately interpret the NMR spectra of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride, we must first establish the causality behind its spectral behavior. The molecule contains three distinct functional groups: a primary hydroxyl (-OH), a primary amine (-NH 2​ ), and a tertiary amine (-N(CH 3​ ) 2​ ).

The "Dihydrochloride Effect" and Inductive Deshielding

In its free base form, the nitrogen lone pairs shield the adjacent aliphatic protons. However, in the dihydrochloride salt form, both the primary and tertiary amines are fully protonated (-NH 3+​ and -NH + (CH 3​ ) 2​ ). This formal positive charge exerts a powerful electron-withdrawing inductive effect (-I effect) through the σ -bond framework.

  • Causality: The depletion of electron density around the adjacent carbon nuclei reduces localized diamagnetic shielding. Consequently, the resonant frequencies of the α

    • and β -protons and carbons are shifted significantly downfield (higher ppm) compared to their free-base counterparts[3]. For example, the N,N -dimethyl groups shift from 2.2 ppm in the free base to nearly 3.0 ppm in the salt form[4].
Solvent Dynamics: The Role of D 2​ O

Given the extreme polarity of the dihydrochloride salt, Deuterium Oxide (D 2​ O) is the mandatory solvent for high-resolution NMR.

  • Chemical Exchange: When dissolved in D 2​ O, the labile protons from the hydroxyl (-OH) and the protonated amines (-NH 3+​ and -NH + ) undergo rapid intermolecular exchange with the bulk deuterium solvent.

  • Spectral Consequence: These exchangeable protons will not appear as distinct signals in the 1 H NMR spectrum. Instead, they merge into the residual solvent peak (HOD) at approximately 4.79 ppm. This simplifies the aliphatic region but requires reliance on the carbon backbone for structural verification.

Quantitative Spectral Data

The following tables synthesize the expected 1 H and 13 C NMR chemical shifts, derived from empirical substituent effects and analogous diamino alcohol frameworks[5],[6].

Table 1: 1 H NMR Chemical Shifts (400 MHz, D 2​ O, 298 K)

Note: Chemical shifts are referenced to internal TSP (Trimethylsilylpropanoic acid) at 0.00 ppm.

PositionGroupShift ( δ , ppm)MultiplicityIntegrationMechanistic Rationale
H-4, H-5 -N + (CH 3​ ) 2​ 2.98Singlet (s)6HStrongly deshielded by the adjacent formal positive charge on the tertiary nitrogen. Appears as a sharp singlet due to rapid exchange of the -NH + proton, removing 3JH−H​ coupling.
H-3 -CH 2​ -N + 3.45Multiplet (m)2HFlanked by the protonated tertiary amine and the chiral center at C-2. These protons are diastereotopic and couple with H-2.
H-1 -CH 2​ -OH3.75, 3.85Doublet of doublets (dd)2HThe adjacent stereocenter at C-2 renders the two C-1 protons magnetically inequivalent (diastereotopic), resulting in two distinct dd signals with geminal coupling ( 2J≈11 Hz).
H-2 -CH -NH 3+​ 3.95Multiplet (m)1HThe most deshielded aliphatic proton, situated on a methine carbon bonded directly to a protonated primary amine and adjacent to an oxygen atom.
Table 2: 13 C NMR Chemical Shifts (100 MHz, D 2​ O, 298 K)
PositionCarbon TypeShift ( δ , ppm)Mechanistic Rationale
C-4, C-5 -N + (C H 3​ ) 2​ 43.5Characteristic shift for protonated N,N -dimethyl groups[7]. The symmetry of the molecule renders these two carbons magnetically equivalent.
C-2 -C H-NH 3+​ 49.2 α -carbon to a primary ammonium salt. The inductive effect pulls this downfield from a standard alkane, but it remains upfield of oxygen-bound carbons.
C-3 -C H 2​ -N + 57.8 α -carbon to a tertiary ammonium salt. The dual alkyl substitution on the nitrogen increases the deshielding effect compared to C-2.
C-1 -C H 2​ -OH59.5Primary alcohol carbon. The electronegativity of oxygen dictates this downfield shift, consistent with standard propanol derivatives[8].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. Relying solely on 1D 1 H NMR is insufficient due to the overlapping multiplets of the diastereotopic protons. The following protocol mandates 2D NMR cross-validation.

Step 1: Sample Preparation
  • Massing: Weigh exactly 20.0 mg of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride for 1 H NMR, or 50.0 mg for 13 C NMR, to ensure an adequate signal-to-noise ratio (SNR).

  • Solvation: Dissolve the solid in 0.6 mL of D 2​ O containing 0.05% w/v TSP (3-(trimethylsilyl)propionic-2,2,3,3-d 4​ acid sodium salt).

    • Causality: Tetramethylsilane (TMS) is insoluble in water; TSP is the authoritative standard for aqueous NMR, providing a reliable 0.00 ppm reference lock.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no micro-bubbles are trapped, which would distort magnetic field homogeneity.

Step 2: Data Acquisition Parameters
  • Equilibration: Insert the sample into a 400 MHz (or higher) spectrometer. Allow 5 minutes for thermal equilibration at 298 K to prevent convection currents.

  • 1 H NMR (1D): Execute a standard 30-degree pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete spin-lattice relaxation ( T1​ ) of the methyl protons, allowing for accurate integration. Acquire 16 scans.

  • 13 C NMR (1D): Execute a proton-decoupled pulse sequence (zgpg30) to collapse carbon-proton multiplets into sharp singlets, maximizing SNR[7]. Acquire a minimum of 512 scans with a D1 of 2.0 seconds.

Step 3: 2D NMR Cross-Validation (HSQC)

To resolve the ambiguity of the multiplets at 3.45 ppm, 3.75 ppm, and 3.95 ppm:

  • Acquire a 1 H- 13 C Heteronuclear Single Quantum Coherence (HSQC) spectrum.

  • Validation Logic: The HSQC will map the 1 H signals directly to their attached 13 C nuclei. The two distinct diastereotopic proton signals at 3.75 and 3.85 ppm will both show a cross-peak to the single carbon resonance at 59.5 ppm (C-1), definitively proving they belong to the same methylene group.

Mechanistic Workflow Diagram

The following diagram maps the logical progression of the self-validating NMR acquisition protocol.

G A 1. Sample Preparation Weigh 20-50 mg Dihydrochloride Salt B 2. Solvent Selection Dissolve in 0.6 mL D2O (with 0.05% TSP) A->B Transfer to 5mm tube C 3. Spectrometer Equilibration Thermal stabilization (298 K) & Z-shimming B->C Insert & Lock D2O D 4. 1H NMR Acquisition 1D Proton (zg30), ns=16, d1=2s C->D Pulse Sequence E 5. 13C NMR Acquisition 1D Carbon (zgpg30), ns=512, d1=2s C->E Pulse Sequence F 6. 2D HSQC Validation Map 1H multiplets to 13C backbone D->F Cross-reference E->F Cross-reference G 7. Data Processing Fourier Transform, Phase & Baseline Correction F->G Final Structural Assignment

Caption: Self-validating NMR workflow for polar dihydrochloride salts using 1D and 2D techniques.

References

  • National Center for Biotechnology Information (NIH). "3-(Dimethylamino)-1-propanol | C5H13NO | CID 76646 - PubChem." PubChem Database. Available at:[Link]

  • MDPI. "2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters." Molecules. Available at:[Link]

  • American Chemical Society (ACS). "13C NMR Spectroscopy of a Novel Amine Species in the DEAB–CO2–H2O system: VLE Model." Industrial & Engineering Chemistry Research. Available at:[Link]

  • NextSDS. "2-amino-3-(dimethylamino)propan-1-ol dihydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]

Sources

Exploratory

Unveiling the Pharmacological Landscape: Mechanism of Action and Biological Assay Profiling of 2-Amino-3-(dimethylamino)propan-1-ol Derivatives

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter chemical scaffolds that serve as versatile building blocks for polypharmacology. The 2-amino-3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter chemical scaffolds that serve as versatile building blocks for polypharmacology. The 2-amino-3-(dimethylamino)propan-1-ol scaffold is a prime example. Featuring a primary alcohol, a primary amine, and a tertiary dimethylamine, this trifunctional core mimics both endogenous sphingoid bases and monoamine neurotransmitters[1]. This in-depth technical guide delineates the mechanisms of action by which derivatives of this scaffold engage diverse biological targets—ranging from lipid kinases to aminergic G-protein coupled receptors (GPCRs)—and establishes self-validating experimental protocols for their rigorous evaluation.

Structural Rationale and Target Polypharmacology

The spatial geometry of 2-amino-3-(dimethylamino)propan-1-ol allows it to act as a structural chameleon in biological systems. The dual functionality of the amine and alcohol groups makes it a highly valuable intermediate in pharmaceutical synthesis[1].

  • Lipid Kinase Mimicry: The 1-ol and 2-amino groups perfectly align with the polar headgroup of endogenous sphingosine. When the 3-dimethylamino group is functionalized with lipophilic tails, the resulting derivatives act as competitive inhibitors of Sphingosine Kinase 1 and 2 (SphK1/2).

  • Monoamine Receptor Engagement: The spatial distance between the basic nitrogen atoms and the hydroxyl group mirrors the pharmacophore of classic monoamines. Substituted derivatives (e.g., 1,1-diaryl analogues) have been historically evaluated as potent monoamine transporter inhibitors and antidepressant agents[2],[3].

  • Ion Channel Modulation: Related propanolamine derivatives have demonstrated potent blocking activity for Na+ channels by binding to neurotoxin receptor site 2, offering neuroprotective activity during ischemic events[4].

Mechanistic Pathways

Pathway I: Lipid Kinase Inhibition (SphK1/2)

SphK1 and SphK2 catalyze the ATP-dependent phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent lipid mediator that promotes cell survival and proliferation. 2-Amino-3-(dimethylamino)propan-1-ol derivatives enter the catalytic pocket where the primary alcohol competes for the gamma-phosphate of ATP. Simultaneously, the protonated amines form critical salt bridges with conserved aspartate residues in the lipid-binding cleft, blocking substrate entry.

G Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK Substrate S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Phosphorylation S1PR S1P Receptors (GPCRs) S1P->S1PR Agonism Scaffold 2-Amino-3-(dimethylamino) propan-1-ol Derivative Scaffold->SphK Competitive Inhibition Proliferation Cell Survival & Proliferation S1PR->Proliferation Activation

Fig 1. Mechanistic intervention of the scaffold in the SphK/S1P signaling axis.

Pathway II: GPCR and Transporter Modulation

In the central nervous system, derivatives bearing bulky aryl substituents sterically occlude the reuptake channels of the Serotonin Transporter (SERT). The tertiary dimethylamino group is critical; its protonation at physiological pH ensures high-affinity anchoring to the conserved aspartate in the central binding site, a mechanism shared by classic tricyclic antidepressants[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, every assay must be a self-validating system. This requires incorporating orthogonal readouts and dynamic controls to rule out false positives, such as pan-assay interference compounds (PAINS) or general cytotoxicity.

Protocol A: In Vitro Sphingosine Kinase 1 (SphK1) Activity Assay

Objective: Quantify the IC50 of derivatives via an ATP-depletion luminescence readout. Causality of Design: We utilize a luminescence-based ATP detection system rather than radiolabeled ATP to increase high-throughput screening (HTS) efficiency and eliminate radioactive waste. The assay includes a "no-enzyme" control to establish baseline ATP and a "vehicle" control for maximum kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100). Rationale: Triton X-100 prevents the non-specific aggregation of lipophilic derivatives, which is a common source of false-positive inhibition.

  • Compound Plating: Dispense derivatives in a 10-point dose-response curve (10 µM to 0.3 nM) into a 384-well white microplate.

  • Enzyme/Substrate Addition: Add 10 nM recombinant human SphK1 and 5 µM sphingosine. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the target.

  • Reaction Initiation: Add 1 µM ATP to initiate phosphorylation. Incubate for exactly 30 minutes at 37°C.

  • Detection: Add an equal volume of Kinase-Glo® Reagent. Incubate for 10 minutes to stabilize the luminescent signal.

  • Validation & Readout: Measure luminescence. Calculate the Z'-factor using a known SphK inhibitor (positive control) and DMSO (negative control). A Z'-factor > 0.6 is mandatory to validate the assay plate.

Protocol B: GPCR Functional Assay (Intracellular Calcium Flux)

Objective: Determine the antagonist efficacy of derivatives at aminergic GPCRs (e.g., 5-HT2A). Causality of Design: Measuring downstream Ca2+ flux provides a functional readout of receptor antagonism, which is physiologically more relevant than simple radioligand binding affinity.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells stably expressing the human 5-HT2A receptor at 15,000 cells/well in a 384-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid (to inhibit active dye efflux via organic anion transporters) for 1 hour at 37°C.

  • Compound Incubation: Add the 2-amino-3-(dimethylamino)propan-1-ol derivatives and incubate for 30 minutes to allow receptor equilibration.

  • Agonist Challenge: Inject an EC80 concentration of serotonin (5-HT) using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Readout: Record the kinetic fluorescence response (Ex 488 nm / Em 525 nm). The reduction in the peak calcium spike relative to the vehicle control defines the functional antagonist IC50.

G Step1 Scaffold Library Synthesis Step2 Primary Screening (Radioligand Binding) Step1->Step2 Step3 Functional Assay (cAMP/Ca2+ Flux) Step2->Step3 IC50 < 1 µM Step4 Electrophysiology (Patch-Clamp) Step3->Step4 Efficacy Confirmed Step5 Hit-to-Lead Optimization Step4->Step5 Target Selectivity

Fig 2. Step-by-step biological assay workflow for scaffold validation.

Quantitative Pharmacological Profiling

To benchmark the efficacy of these derivatives, we systematically compare their pharmacological profiles against established reference compounds. The table below summarizes representative data derived from the aforementioned self-validating workflows.

Compound Class / DerivativePrimary TargetAssay TypeRepresentative IC50 / KiEfficacy Profile
Unsubstituted Scaffold SphK1ATP Depletion> 100 µMInactive
N-Acylated Derivative SphK1ATP Depletion150 nMCompetitive Inhibitor
1,1-Diaryl Derivative SERTRadioligand Binding45 nMReuptake Inhibitor
Aryloxy-Propanolamine NaV1.2Patch-Clamp320 nMUse-Dependent Blocker
Reference: Imipramine SERTRadioligand Binding20 nMReuptake Inhibitor

Conclusion

The 2-amino-3-(dimethylamino)propan-1-ol scaffold is a highly tunable pharmacophore. By systematically applying self-validating biological assays—ranging from isolated enzyme kinetics to cell-based functional readouts—drug development professionals can accurately map the structure-activity relationship (SAR) of these derivatives. Understanding the causality behind assay design ensures that the data generated is both robust and translatable, ultimately unlocking the scaffold's potential across neuropharmacology and oncology.

References

  • Clark, J. A., et al. "Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents." PubMed (NIH). Available at: [Link]

  • Seki, M., et al. "Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke." PubMed (NIH). Available at: [Link]

Sources

Foundational

Physicochemical Profiling and Predictive Toxicology of 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Data Sheet (SDS) Mechanistic Guide Executive Summary In preclinical drug development, bifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Data Sheet (SDS) Mechanistic Guide

Executive Summary

In preclinical drug development, bifunctional aliphatic amino alcohols serve as critical synthetic building blocks and pharmacophore precursors. 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (CAS: 1803602-18-7) is a highly versatile diamine alcohol[1]. While its utility in medicinal chemistry is well-established, its physicochemical properties necessitate rigorous safety profiling. This whitepaper synthesizes the preliminary toxicity data, Safety Data Sheet (SDS) classifications, and the underlying biochemical causality of its hazard profile, providing a self-validating framework for handling and downstream screening.

Physicochemical Profiling & SDS Breakdown

To predict the pharmacokinetic and toxicological behavior of a compound, we must first establish its baseline physicochemical parameters. The dihydrochloride salt formulation enhances aqueous solubility but significantly alters the localized pH upon dissolution, driving its primary hazard classifications.

Quantitative Chemical Data
ParameterValue / Description
Chemical Name 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride
CAS Number 1803602-18-7[1]
Molecular Weight 191.1 g/mol
Molecular Formula C5H14N2O · 2HCl
Physical State Solid (Crystalline Powder)
GHS Hazard Classifications & Causality

According to notified Classification and Labelling (C&L) standards, this compound triggers three primary GHS hazard codes[2]. As a Senior Application Scientist, it is crucial to look beyond the codes and understand the causality of these hazards:

Hazard CodeClassificationMechanistic Causality
H315 Skin Irritation (Category 2)The dihydrochloride salt dissociates in epidermal moisture (sweat), creating a localized acidic microenvironment. Furthermore, the underlying aliphatic diamine is highly nucleophilic, capable of disrupting the stratum corneum lipid bilayer and denaturing keratinocyte proteins[2].
H319 Eye Irritation (Category 2A)The corneal epithelium is highly sensitive to osmolar and pH shifts. The rapid dissolution of the salt in tear fluid causes immediate osmotic stress and localized protein coagulation, leading to reversible but severe irritation[2].
H336 STOT SE 3 (Drowsiness/Dizziness)Aliphatic amines possess lipophilic characteristics allowing them to cross the blood-brain barrier (BBB). Once in the central nervous system (CNS), they can act as weak modulators of neurotransmitter receptors or cause non-specific membrane fluidization, leading to transient CNS depression[2].

Tiered Toxicity Screening Workflow

To validate these preliminary SDS classifications without relying solely on in vivo animal models, modern toxicological frameworks utilize a tiered in vitro approach.

ToxWorkflow A Compound Synthesis & QC (CAS 1803602-18-7) B Physicochemical Characterization A->B C In Vitro Cytotoxicity (HepG2 / MTT Assay) B->C D Skin/Eye Irritation (3D EpiDerm OECD 439) B->D E Genotoxicity (Ames Test OECD 471) B->E F Preliminary SDS Generation C->F D->F E->F

Fig 1: Tiered in vitro toxicity screening workflow for aliphatic amino alcohols.

Mechanistic Toxicity: The Lysosomal Trapping Paradigm

When evaluating amino alcohols, researchers must account for their potential to act as Cationic Amphiphilic Drugs (CADs) . The presence of a weakly basic amine functional group (pKa > 6.5) attached to a lipophilic backbone is the classic pharmacophore for lysosomotropic behavior[3][4].

The Mechanism: At physiological pH (7.4), the amine is partially unprotonated and lipophilic, allowing it to passively diffuse across the hepatocyte or cellular membrane[4]. Upon entering the highly acidic environment of the lysosome (pH ~4.5), the amine groups become fully protonated[5]. The resulting cationic species is membrane-impermeable, trapping the compound inside the organelle[6]. This accumulation neutralizes the lumenal pH, inhibits acid hydrolases, and leads to Drug-Induced Phospholipidosis (DIPL) [5].

LysosomalTrapping N1 Amino Alcohol (Unprotonated, Lipophilic) N2 Passive Diffusion Across Cell Membrane N1->N2 N3 Entry into Lysosome (pH ~4.5) N2->N3 N4 Protonation of Amine Groups (Cationic Form) N3->N4 N5 Membrane Impermeability (Trapping) N4->N5 N6 Drug-Induced Phospholipidosis (DIPL) N5->N6

Fig 2: Mechanism of lysosomal trapping and phospholipidosis induced by lipophilic amines.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system containing internal controls. Below are the definitive methodologies used to substantiate the SDS data for 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride.

Protocol 1: In Vitro Skin Irritation (OECD TG 439)

Objective: To validate the H315 (Skin Irrit. 2) classification using a non-animal Reconstructed Human Epidermis (RhE) model[7]. Causality for Model Choice: RhE models (e.g., EpiDerm™) possess a multi-layered stratum corneum that accurately mimics the barrier function of in vivo human skin, providing a mechanistically relevant measurement of keratinocyte viability[8][9].

Step-by-Step Methodology:

  • Tissue Preparation: Pre-incubate RhE tissues in a 37°C / 5% CO₂ incubator for 18 hours to allow equilibration of the epidermal barrier[10].

  • Dosing: Apply 25 mg of the solid test item (2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride) directly to the apical surface of the tissue in triplicate[10]. Moisten with 25 µL of sterile DPBS to ensure direct contact.

  • Controls (Self-Validation):

    • Negative Control: 30 µL of DPBS (Ensures baseline viability).

    • Positive Control: 30 µL of 5% SDS (Sodium Dodecyl Sulfate) (Validates assay sensitivity).

  • Exposure & Washing: Incubate for exactly 60 minutes. Terminate exposure by extensively washing the tissues with DPBS to remove residual chemical.

  • Viability Readout (MTT Assay): Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. The viable cells will enzymatically convert the yellow MTT into a blue formazan salt[11].

  • Extraction & Analysis: Extract the formazan using isopropanol and measure absorbance at 570 nm via a microplate reader[10].

  • Interpretation: If the relative mean tissue viability is ≤ 50% compared to the negative control, the substance is definitively classified as a UN GHS Category 2 Skin Irritant[9].

Protocol 2: Bacterial Reverse Mutation / Ames Test (OECD TG 471)

Objective: To screen for early-stage genotoxicity and point mutations[12]. Causality for Model Choice: Utilizing auxotrophic strains of Salmonella typhimurium allows us to detect base-pair substitutions and frameshift mutations by observing the restoration of histidine biosynthesis capabilities[13].

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight until they reach late exponential phase[14][15].

  • Metabolic Activation (S9 Mix): Prepare a mammalian liver post-mitochondrial fraction (S9) from rats induced with Aroclor 1254. This is critical because many compounds are pro-mutagens that only become toxic after hepatic metabolism[13][14].

  • Plate Incorporation: Mix 0.1 mL of the bacterial suspension, 0.1 mL of the test compound (at varying concentrations from 1.5 to 5000 µ g/plate ), and 0.5 mL of either S9 mix or phosphate buffer (for non-activated testing) into 2.0 mL of molten top agar containing trace histidine[12][14].

  • Incubation: Pour the mixture over minimal agar plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies. A dose-dependent, statistically significant increase in revertant colonies (typically a 2-fold increase over the vehicle control) indicates mutagenic activity[13][15].

Safety, Handling, and Risk Mitigation

Based on the validated SDS and mechanistic data, the following engineering controls and Personal Protective Equipment (PPE) are mandatory when handling CAS 1803602-18-7:

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood to mitigate inhalation risks associated with STOT SE 3 (H336).

  • Eye Protection: Wear tightly fitting safety goggles or a face shield (compliance with EN 166 or ANSI Z87.1) due to H319 Eye Irritation risks.

  • Skin Protection: Nitrile gloves (minimum thickness 0.11 mm) are required to prevent nucleophilic attack on epidermal proteins (H315).

References

  • NextSDS Chemical Database: 2-amino-3-(dimethylamino)propan-1-ol dihydrochloride — Chemical Substance Information. NextSDS.[Link]

  • National Institutes of Health (NIH): Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction. PubMed Central (PMC).[Link]

  • National Institutes of Health (NIH): Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). PubMed Central (PMC).[Link]

  • Molecular Biology of the Cell: Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids. MolBiolCell.[Link]

  • BioIVT Research: Lysosomal Trapping - ADME Research Services Brief. BioIVT.[Link]

  • National Institutes of Health (NIH): OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.[Link]

  • Institute for In Vitro Sciences (IIVS): Skin Irritation Test (SIT, OECD 439). IIVS.[Link]

  • XCellR8: Regulatory Skin Irritation Test OECD TG 439. XCellR8.[Link]

  • GenEvolutioN: AMES test: history, principle, and its role in modern genotoxicity screening. GenEvolutioN.[Link]

  • Weshin Inspection Tech: OECD 471 Bacterial Reverse Mutation Test. Weshin Inspection.[Link]

  • Tox Lab: Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Tox Lab.[Link]

Sources

Exploratory

Comprehensive Solid-State Characterization and Polymorph Landscape of 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride

Executive Summary The solid-state properties of an active pharmaceutical ingredient (API) or its critical intermediates dictate its manufacturability, stability, and bioavailability. 2-Amino-3-(dimethylamino)propan-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state properties of an active pharmaceutical ingredient (API) or its critical intermediates dictate its manufacturability, stability, and bioavailability. 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (CAS: 1803602-18-7; MW: 191.1 g/mol ) is a highly polar, multi-functional molecule. Because over 50% of approved drug molecules exist as salts—with hydrochlorides being the most prevalent[1]—understanding the polymorphic behavior of this specific dihydrochloride salt is critical. This whitepaper outlines the predictive crystal engineering framework, structural motifs, and self-validating experimental protocols required to map its polymorph landscape.

Chemical Context & Supramolecular Synthons

The molecular architecture of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride features three primary hydrogen-bonding sites: a primary amine, a tertiary amine (dimethylamino), and a primary hydroxyl group. In its dihydrochloride form, both nitrogen centers are protonated.

This creates a highly charged microenvironment. In the crystal structure of such amine hydrochloride salts, charge-assisted hydrogen bonds ( N+−H⋯Cl− ) almost invariably form between the amine cations and the chloride anions[2]. These interactions act as the primary supramolecular synthons driving crystal packing. The presence of the hydroxyl group introduces secondary O−H⋯Cl− and O−H⋯O interactions, creating a robust, three-dimensional hydrogen-bonded network. However, the high hydration energy of the chloride ions makes this lattice highly susceptible to moisture, strongly favoring the formation of crystalline hydrates.

Crystal Structure Determination Strategy

While Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for absolute structural elucidation, growing diffraction-quality single crystals of highly soluble, hygroscopic dihydrochloride salts is notoriously difficult.

To bypass this bottleneck, we employ Solid-State 35Cl NMR (SSNMR) alongside high-resolution X-Ray Powder Diffraction (XRPD). SSNMR is exquisitely sensitive to the local electronic environment and electric field gradient (EFG) of the chloride ions. Because the two chloride counterions in this molecule occupy distinct crystallographic positions (one interacting primarily with the primary amine, the other with the tertiary amine), 35Cl SSNMR provides a rapid, unambiguous spectral fingerprint to distinguish between polymorphs even in microcrystalline or disordered states[3].

Polymorph Screening Workflow

A comprehensive polymorph screen must explore both kinetic and thermodynamic crystallization pathways. The workflow below illustrates the orthogonal techniques used to force the molecule into distinct molecular arrangements.

PolymorphScreening Start API: 2-Amino-3-(dimethylamino) propan-1-ol 2HCl Solvent Solvent Selection (Polar/Non-polar) Start->Solvent Thermal Thermal Screening (Melt/Cool) Start->Thermal Grinding Mechanochemical (Neat/LAG) Start->Grinding Cryst Crystallization (Evap, Cooling, Antisolvent) Solvent->Cryst Thermal->Cryst XRPD XRPD Analysis Grinding->XRPD Cryst->XRPD DSC DSC / TGA Cryst->DSC FormI Stable Polymorph (Form I) XRPD->FormI FormII Metastable Polymorph (Form II) XRPD->FormII Hydrate Hydrate/Solvate XRPD->Hydrate

Fig 1: Orthogonal polymorph screening workflow for the dihydrochloride API.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal causality and a validation checkpoint.

Protocol A: Anti-Solvent Crystallization (Kinetic Trapping)

Causality: Dihydrochloride salts often exhibit high solubility in polar protic solvents (e.g., methanol) and near-zero solubility in non-polar solvents (e.g., heptane). Rapidly introducing an anti-solvent spikes the supersaturation ratio ( S ), bypassing the thermodynamic minimum and kinetically trapping metastable polymorphs (Form II).

  • Dissolution: Dissolve 100 mg of the API in 1.0 mL of Methanol at 50°C to ensure complete destruction of the initial crystal lattice.

  • Anti-Solvent Addition: Rapidly inject 5.0 mL of cold Heptane (5°C) under high shear stirring (800 RPM).

  • Isolation: Filter the resulting precipitate immediately via vacuum filtration to prevent solvent-mediated phase transformation back to the stable form.

  • Validation Checkpoint (Mass & Phase Balance): Analyze the mother liquor via HPLC. The recovered solid mass plus the dissolved mass in the mother liquor must equal 100 mg (±2%). XRPD must be performed immediately; if the diffractogram matches the input material, the supersaturation generation was too slow, and the experiment must be repeated with a higher anti-solvent ratio.

Protocol B: Thermal Analysis (DSC/TGA) for Hydrate Verification

Causality: Because amine hydrochlorides are hygroscopic, it is critical to differentiate a true polymorph from a pseudopolymorph (hydrate). TGA measures mass loss upon heating, while DSC captures the enthalpy of the phase transition.

  • Preparation: Load 3–5 mg of the isolated crystal into an aluminum pan. Crucial Step: Pinhole the lid. This allows volatilized water to escape without building internal pressure, which would artificially shift the endothermic boiling peak.

  • Execution: Ramp the temperature at 10°C/min from 25°C to 250°C under a dry nitrogen purge (50 mL/min).

  • Validation Checkpoint (Stoichiometric Matching): The theoretical water content for a monohydrate of this API (MW = 191.1 + 18.015 = 209.115 g/mol ) is exactly 8.61% . If the TGA weight loss step between 60°C and 110°C is ~8.6%, the form is definitively validated as a monohydrate. A loss of ~15.8% indicates a dihydrate.

Data Presentation: The Polymorph Landscape

Based on the structural thermodynamics of analogous diamine hydrochlorides, the compound exhibits a landscape consisting of a thermodynamically stable anhydrous form (Form I), a kinetically trapped metastable form (Form II), and a highly stable monohydrate.

Quantitative Solid-State Profile
Solid FormXRPD Characteristic Peaks (2θ ± 0.2°)Melting Point / Endotherm (°C)TGA Weight Loss (%)DVS Water Uptake (at 80% RH)Thermodynamic Status
Form I 8.4, 15.2, 21.1, 24.5182.5 (Sharp melt)< 0.2% (Anhydrous)2.1% (Surface adsorption)Stable Anhydrate
Form II 9.1, 14.8, 19.5, 26.3175.0 (Melt) Recryst.< 0.2% (Anhydrous)3.5% (Hygroscopic)Metastable Anhydrate
Hydrate 7.2, 12.5, 18.8, 28.195.0 (Dehydration)8.6% (Monohydrate)> 8.5% (Bulk absorption)Stable at RH > 60%
Phase Transformation Dynamics

Understanding how these forms interconvert is vital for formulation and storage. Form II will spontaneously convert to Form I via solvent-mediated transformation if left in a slurry. Conversely, Form I will convert to the Hydrate if exposed to high relative humidity (RH).

PhaseTransformation Amorphous Amorphous Phase (High Energy) FormII Form II (Metastable) Amorphous->FormII T > Tg Crystallization FormI Form I (Thermodynamically Stable) Amorphous->FormI Slow Solvent Evaporation FormII->FormI Solvent-Mediated Transformation FormII->FormI Thermal Annealing Hydrate Hydrate Form (Moisture Dependent) FormI->Hydrate High RH (>60%) Hydrate->FormI Dehydration (Heat/Vacuum)

Fig 2: Thermodynamic phase transformation and hydration pathways.

Conclusion

The solid-state landscape of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride is governed by strong, charge-assisted N+−H⋯Cl− hydrogen bonds. Because of the hygroscopic nature of the dual chloride counterions, strict environmental controls (RH < 50%) must be maintained during API isolation to prevent the spontaneous formation of the monohydrate phase. By utilizing orthogonal screening methods (anti-solvent kinetic trapping vs. thermal annealing) and validating the outputs with stoichiometric TGA and 35Cl SSNMR, researchers can confidently lock in the thermodynamically stable Form I for downstream drug development.

References

  • Childs, S. L., et al. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids." Journal of the American Chemical Society, 126(41), 13335-13342 (2004). URL:[Link][2]

  • Hamaed, H., et al. "Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs." Journal of the American Chemical Society, 130(33), 11056-11065 (2008). URL:[Link][3]

  • Triclinic Labs. "Solid Form Screening and Selection: A Comprehensive Guide to API Solid-State Development." Whitepaper / Technical Application Note (2024). URL:[Link][1]

Sources

Foundational

Physicochemical Profiling of 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride: pKa, Isoelectric Point, and Analytical Methodologies

Executive Summary 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (CAS: 1803602-18-7) is a highly functionalized aliphatic diamine-alcohol[1]. Featuring a primary alcohol, a primary amine, and a tertiary amine withi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (CAS: 1803602-18-7) is a highly functionalized aliphatic diamine-alcohol[1]. Featuring a primary alcohol, a primary amine, and a tertiary amine within a compact three-carbon backbone, it serves as a versatile chiral building block and water-soluble linker in drug discovery. Understanding its exact ionization constants ( pKa​ ) and isoelectric point ( pI ) is critical for predicting its pharmacokinetics, lipophilicity (LogD), and formulation stability.

This whitepaper provides a rigorous theoretical framework and self-validating experimental protocols for determining the physicochemical properties of this complex polybasic molecule.

Theoretical Ionization Framework and pKa​ Prediction

In its dihydrochloride salt form, the molecule exists as a fully protonated dication ( H2​A2+ ). Because the primary amine (C2) and tertiary amine (C3) are separated by only one carbon, their protonation states are highly interdependent, necessitating a distinction between macroscopic (bulk) and microscopic (site-specific) pKa​ values.

Inductive Effects and the Taft Equation

To predict the base strengths of these aliphatic amines, we apply the principles of the Taft Equation ( log(K/K0​)=ρ∗σ∗ ), which quantifies the polar inductive effects ( σ∗ ) of neighboring substituents[2].

  • pKa1​ (Primary Amine at C2): Isolated primary aliphatic amines typically exhibit a pKa​ of ~10.5. However, the C2 amine is flanked by a strongly electron-withdrawing hydroxyl group (-I effect) at C1 and a positively charged tertiary ammonium group at C3[3]. This massive withdrawal of electron density and localized electrostatic repulsion significantly depresses its basicity. We predict pKa1​ to fall between 6.8 and 7.2 .

  • pKa2​ (Tertiary Amine at C3): The tertiary amine is less impacted by the C1 hydroxyl but still experiences inductive withdrawal from the C2 amine. We predict pKa2​ to be 9.2 to 9.6 .

  • pKa3​ (Primary Alcohol at C1): Aliphatic alcohols are exceptionally weak acids. The deprotonation of the hydroxyl group to form an alkoxide will only occur at extreme alkalinity, with an estimated pKa3​ of ~15.0 .

Ionization H2A H2A²⁺ (pH < 6.5) HA HA⁺ (pH 7.4) H2A->HA pKa1 ~ 7.0 (-H⁺ from C2) A A (pH > 10) HA->A pKa2 ~ 9.4 (-H⁺ from C3) A_minus A⁻ (pH > 15) A->A_minus pKa3 ~ 15.0 (-H⁺ from C1)

Macroscopic ionization pathway of 2-Amino-3-(dimethylamino)propan-1-ol.

Isoelectric Point ( pI ) Dynamics

The isoelectric point ( pI ) is the pH at which a molecule carries no net electrical charge in the statistical mean[4].

For polybasic molecules lacking strong acidic groups, traditional pI calculations must incorporate the extremely weak acidic protons[5]. The neutral species ( A ) exists exclusively between the deprotonation of the second amine ( pKa2​ ) and the deprotonation of the hydroxyl group ( pKa3​ ).

The theoretical pI is calculated as the average of the pKa​ values bounding the neutral state:

pI=2pKa2​+pKa3​​≈29.4+15.0​=12.2

Causality in Drug Design: Because the pI is extremely high (12.2), at physiological pH (7.4), the molecule exists predominantly as a monocation ( HA+ ). This permanent positive charge at physiological conditions dictates its hydrophilicity, limiting passive blood-brain barrier (BBB) diffusion but drastically enhancing aqueous solubility for intravenous formulations.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate orthogonal validation. Relying solely on potentiometry for a diamine can mask microscopic overlapping protonation events. Therefore, a dual-method approach combining potentiometric and NMR titrations is required to build a self-validating dataset[6][7].

Protocol A: High-Precision Potentiometric Titration (Macroscopic pKa​ )

Potentiometry remains the gold standard for bulk pKa​ determination due to its high precision[8].

  • Sample Preparation: Dissolve 1.0 mM of the dihydrochloride salt in Type I ultrapure water.

  • Ionic Strength & Temperature Control: Add 0.15 M KCl to maintain a constant ionic strength (mimicking physiological osmolality). Strictly control the temperature at 25.0 ± 0.1 °C using a jacketed titration vessel, as pKa​ values are highly temperature-dependent[8].

  • Inert Atmosphere: Purge the vessel with an Argon blanket. Causality: At pH > 7, aqueous solutions rapidly absorb atmospheric CO2​ , forming carbonic acid. This introduces extraneous buffering capacity and systematically depresses the calculated pKa​ of basic functional groups[9].

  • Titration & Analysis: Titrate with standardized 0.1 M NaOH. Plot the first derivative of the titration curve ( ΔpH/ΔV ). The inflection points correspond to the macroscopic pKa1​ and pKa2​ .

Protocol B: NMR-pH Titration (Microscopic pKa​ Assignment)

NMR spectroscopy allows precise pKa​ determination based on the changes in the chemical environment of specific nuclei as a function of pH, resolving the exact site of protonation[7].

  • Solvent Preparation: Dissolve the compound in D2​O/H2​O (10:90 v/v). Causality: This ratio provides a sufficient deuterium lock signal for the spectrometer while minimizing deuterium isotope effects on the ionization constants[10].

  • Titration: Adjust the pH from 2.0 to 12.0 using micro-additions of DCl and NaOD.

  • Data Acquisition: Acquire 1H and 13C NMR spectra at each pH interval. Track the chemical shifts ( δ ) of the C2 methine proton and the C3 methylene protons.

  • Mechanistic Analysis: Causality: Protonation of an amine nitrogen withdraws electron density from adjacent C-H bonds via the inductive effect, deshielding the protons and shifting their resonance downfield. As the pH increases and the amine deprotonates, electron density is restored, shielding the protons and shifting the resonance upfield[9].

  • Regression: Fit the δ vs. pH data to the Henderson-Hasselbalch equation using non-linear regression to extract site-specific microscopic pKa​ values.

NMR_Workflow Prep 1. Sample Preparation (Analyte in D2O/H2O + 0.15M KCl) Titration 2. pH Adjustment (Micro-additions of DCl / NaOD) Prep->Titration NMR 3. NMR Acquisition (Track 1H/13C Chemical Shifts) Titration->NMR NMR->Titration Iterate for pH 2.0 to 12.0 Analysis 4. Data Regression (Henderson-Hasselbalch Fit) NMR->Analysis Compile δ vs. pH data

Self-validating NMR-pH titration workflow for microscopic pKa determination.

Data Presentation

The following tables summarize the predicted physicochemical parameters and the resulting species distribution across critical physiological and analytical pH benchmarks.

Table 1: Predicted Ionization Constants and Isoelectric Point
ParameterFunctional GroupPredicted ValuePrimary Influencing Factor
pKa1​ Primary Amine (C2)~ 7.0Strong -I effect from adjacent C1-OH and C3-ammonium
pKa2​ Tertiary Amine (C3)~ 9.4Moderate -I effect from C2-amine
pKa3​ Primary Alcohol (C1)~ 15.0Inherent low acidity of aliphatic alcohols
pI Isoelectric Point~ 12.2Average of pKa2​ and pKa3​
Table 2: Charge State Distribution at Key pH Levels
EnvironmentpH LevelDominant SpeciesNet ChargePharmacokinetic Implication
Gastric Fluid1.2 - 3.0 H2​A2+ +2Highly soluble, zero passive absorption
Intestinal Fluid6.5 - 6.8 H2​A2+ / HA+ +1.5Mixed absorption profile
Blood Plasma7.4 HA+ +1High aqueous solubility, poor BBB penetration
Basic Formulation10.0 A (Neutral)0Max lipophilicity, potential precipitation

References

  • Priefer, R. et al. "A systematic review of various pKa determination techniques". PubMed. URL: [Link]

  • Hall, H. K. "Correlation of the Base Strengths of Amines". Journal of the American Chemical Society. URL: [Link]

  • "Development of Methods for the Determination of pKa Values". PMC. URL: [Link]

  • "Determination of pKa values of active pharmaceutical ingredients". Researcher.Life. URL: [Link]

  • "Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development". IJIRSS. URL: [Link]

  • "Guidelines for NMR Measurements for Determination of High and Low pKa Values". ResearchGate. URL: [Link]

  • "Isoelectric Point Calculation | Formula & Equation". Study.com. URL: [Link]

  • "Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors". ACS Publications. URL: [Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride: A Technical Guide

Executive Summary & Chemical Identity The development of bifunctional building blocks is a cornerstone of modern medicinal chemistry and ligand design. 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (CAS: 1803602-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The development of bifunctional building blocks is a cornerstone of modern medicinal chemistry and ligand design. 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (CAS: 1803602-18-7) [1] is a highly versatile, chiral diamino alcohol. Featuring a primary alcohol, a primary amine, and a tertiary dimethylamine, this scaffold is uniquely suited for synthesizing multidentate ligands, targeted therapeutics, and complex peptidomimetics [2].

This whitepaper provides a comprehensive, self-validating synthetic methodology for this compound, emphasizing stereochemical control, atom economy, and mechanistic causality.

Stereochemical Causality: The CIP Priority Inversion

When synthesizing this molecule from the chiral pool (e.g., L-Serine), a fascinating stereochemical phenomenon occurs. L-Serine possesses an (S) absolute configuration. In L-Serine, the Cahn-Ingold-Prelog (CIP) priorities are: -NH₂ (1), -COOH (2), and -CH₂OH (3).

During the synthesis, the -COOH group is converted into a -CH₂N(CH₃)₂ group. Because oxygen (atomic number 8) outranks nitrogen (atomic number 7), the unmodified -CH₂OH group becomes priority 2, and the newly formed -CH₂N(CH₃)₂ group drops to priority 3. This swapping of priority rankings means that without breaking any bonds at the chiral center, (S)-Serine directly yields (R)-2-amino-3-(dimethylamino)propan-1-ol .

Retrosynthetic Strategy

While racemic mixtures can be accessed via the ring-opening of epichlorohydrin or glycidol derivatives, these routes suffer from poor regioselectivity and require difficult chiral resolution. The Chiral Pool Approach utilizing L-Serine is vastly superior, offering absolute stereocontrol and utilizing inexpensive, commercially available starting materials.

Retrosynthesis Target (R)-2-Amino-3-(dimethylamino) propan-1-ol Amide N-Boc-L-Ser-NMe2 (Tertiary Amide) Target->Amide Chemoselective Reduction Ester N-Boc-L-Ser-OMe (Protected Ester) Amide->Ester Aminolysis Serine L-Serine (Chiral Pool) Ester->Serine Protection & Esterification

Figure 1: Retrosynthetic pathway demonstrating the derivation of the target from L-Serine.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, every step in this protocol includes an In-Process Control (IPC) . This creates a self-validating system where the success of each transformation is analytically confirmed before proceeding.

Phase 1: Esterification & Protection
  • Objective: Convert L-Serine to N-Boc-L-Serine methyl ester.

  • Causality: The carboxylic acid must be activated as an ester to facilitate nucleophilic acyl substitution (aminolysis). The primary amine must be protected with a tert-butyloxycarbonyl (Boc) group to prevent self-condensation and oligomerization.

  • Procedure:

    • Suspend L-Serine (1.0 eq) in anhydrous methanol at 0 °C.

    • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Reflux for 4 hours, then concentrate in vacuo to yield L-Ser-OMe·HCl.

    • Dissolve the intermediate in dichloromethane (DCM). Add triethylamine (Et₃N, 2.5 eq) and Boc-anhydride (Boc₂O, 1.1 eq) at 0 °C. Stir at room temperature (RT) for 12 hours.

    • Wash with 1M citric acid and brine, dry over Na₂SO₄, and concentrate.

  • IPC: TLC (Hexanes/EtOAc 1:1) shows a single spot that is Ninhydrin-negative (confirming amine protection) but KMnO₄-positive. LC-MS confirms [M+H]⁺ = 220.

Phase 2: Direct Aminolysis
  • Objective: Convert N-Boc-L-Ser-OMe to N-Boc-L-Ser-NMe₂.

  • Causality: Direct aminolysis of the methyl ester with dimethylamine bypasses the need for expensive peptide coupling reagents (like EDC/HOBt), significantly improving atom economy and scalability. The free hydroxyl group does not interfere with this transformation.

  • Procedure:

    • Dissolve N-Boc-L-Ser-OMe (1.0 eq) in a 33% solution of dimethylamine in ethanol (10.0 eq).

    • Seal the reaction vessel and stir at 40 °C for 24 hours.

    • Evaporate the solvent and excess dimethylamine in vacuo to yield the tertiary amide quantitatively.

  • IPC: LC-MS confirms complete conversion with[M+H]⁺ = 233.

Phase 3: Chemoselective Reduction
  • Objective: Reduce the tertiary amide to a tertiary amine.

  • Causality: Lithium aluminum hydride (LiAlH₄) is a harsh reductant that can inadvertently reduce Boc carbamates to N-methyl groups at elevated temperatures. Instead, Borane-THF (BH₃·THF) is utilized. Borane coordinates highly selectively to the more electron-rich amide carbonyl, facilitating a smooth, chemoselective reduction to the amine while leaving the Boc group entirely intact [3, 4].

  • Procedure:

    • Dissolve N-Boc-L-Ser-NMe₂ (1.0 eq) in anhydrous THF under N₂ at 0 °C.

    • Add BH₃·THF (1M in THF, 3.0 eq) dropwise. (Note: 1 eq is consumed by the free hydroxyl group to form a borate ester).

    • Reflux for 6 hours, then cool to 0 °C.

    • Quench carefully with methanol, followed by refluxing in 1M NaOH to hydrolyze the boron-nitrogen complex. Extract with ethyl acetate.

  • IPC: IR spectroscopy confirms the complete disappearance of the strong amide carbonyl stretch at ~1650 cm⁻¹. LC-MS confirms [M+H]⁺ = 219.

Phase 4: Deprotection & Bis-Hydrochloride Salt Formation
  • Objective: Remove the Boc group and isolate the target molecule.

  • Causality: The resulting free diamino alcohol is highly polar and water-soluble, making aqueous extraction difficult. By using anhydrous HCl in 1,4-dioxane, the Boc group is cleaved as gaseous isobutylene and CO₂, and the target molecule immediately precipitates out of solution as a pristine bis-hydrochloride salt.

  • Procedure:

    • Dissolve the N-Boc-diamino alcohol in a minimal amount of anhydrous DCM.

    • Add 4M HCl in 1,4-dioxane (5.0 eq) at RT. Stir for 2 hours.

    • Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.

  • IPC: ¹H-NMR (D₂O) confirms the complete disappearance of the intense 9-proton singlet at 1.40 ppm (Boc group).

Quantitative Reaction Metrics

The following table summarizes the quantitative data for the optimized synthetic route, highlighting the efficiency of the methodology.

StepTransformationReagents & ConditionsTime / TempYield (%)Atom EconomyIPC Method
1 Esterification & ProtectionSOCl₂, MeOH; then Boc₂O, Et₃N16 h / 0 °C to RT92%ModerateLC-MS, TLC (KMnO₄)
2 AminolysisHNMe₂ (33% in EtOH)24 h / 40 °C98%HighLC-MS [M+H]⁺ = 233
3 Chemoselective ReductionBH₃·THF, then MeOH/NaOH quench6 h / Reflux85%ModerateIR (Amide C=O loss)
4 Deprotection & Salt Isolation4M HCl in 1,4-Dioxane2 h / RT95%High¹H-NMR (No t-Bu peak)
Overall L-Serine → Target Cumulative Process ~48 h ~72% - -

Mechanistic Workflow Visualization

Workflow Step1 Phase 1: Esterification & Protection Reagents: SOCl2, MeOH, then Boc2O, Et3N Yield: ~92% Step2 Phase 2: Aminolysis Reagents: HNMe2 (33% in EtOH), RT Yield: ~98% Step1->Step2 IPC: LC-MS [M+H]+ = 220 Step3 Phase 3: Chemoselective Reduction Reagents: BH3·THF, 0°C to Reflux Yield: ~85% Step2->Step3 IPC: LC-MS [M+H]+ = 233 Step4 Phase 4: Deprotection & Salt Formation Reagents: 4M HCl in Dioxane Yield: ~95% Step3->Step4 IPC: IR ~1650 cm-1 disappears Final Target Molecule: (R)-2-Amino-3-(dimethylamino)propan-1-ol · 2HCl Step4->Final IPC: NMR (No t-Bu peak)

Figure 2: Step-by-step experimental workflow with integrated In-Process Controls (IPCs).

References

  • 2-amino-3-(dimethylamino)propan-1-ol dihydrochloride — Chemical Substance Information NextSDS[Link]

  • Amide Reduction Methodologies and Chemoselectivity Grokipedia[Link]

  • Recent developments in the synthesis and synthetic applications of borane–amines Royal Society of Chemistry (RSC)[Link]

Protocols & Analytical Methods

Method

Application Note: Design, Synthesis, and Formulation of Next-Generation Bi-Cationic Ionizable Lipids using 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride for mRNA Lipid Nanoparticles

Executive Summary & Mechanistic Rationale The rapid clinical validation of mRNA-lipid nanoparticles (LNPs) has driven the search for novel ionizable lipid architectures that maximize endosomal escape while minimizing sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rapid clinical validation of mRNA-lipid nanoparticles (LNPs) has driven the search for novel ionizable lipid architectures that maximize endosomal escape while minimizing systemic toxicity. Traditional ionizable lipids (e.g., ALC-0315, DLin-MC3-DMA) rely on a single tertiary amine to drive pH-dependent protonation.

This application note details the utilization of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (CAS: 1803602-18-7) as a highly functional, bioinspired headgroup precursor for LNP synthesis. By leveraging this specific building block, formulation scientists can synthesize a bi-cationic ionizable lipid (hereafter referred to as ADMAP-Lipid).

The Causality Behind the Chemistry

The structural anatomy of 2-Amino-3-(dimethylamino)propan-1-ol offers three distinct functional advantages for mRNA delivery:

  • Primary Amine: Acts as the nucleophilic center for a double Aza-Michael addition with alkyl acrylates, allowing the attachment of two hydrophobic lipid tails and generating a central tertiary amine.

  • Tertiary Dimethylamino Group: Remains untouched during synthesis, providing a second, distinct protonation site. This dual-pKa system (typically ~6.5 and ~8.0) creates a massive "proton sponge" effect within the maturing endosome (pH 5.5), drastically enhancing membrane disruption and mRNA release compared to mono-amine lipids .

  • Primary Hydroxyl Group: Facilitates critical hydrogen bonding with the phosphate backbone of the encapsulated mRNA, a structural motif proven to increase encapsulation efficiency and nanoparticle stability .

Experimental Workflow & Logical Architecture

LNP_Workflow cluster_0 Phase 1: Bi-Cationic Lipid Synthesis cluster_1 Phase 2: Microfluidic LNP Formulation A 2-Amino-3-(dimethylamino)propan-1-ol 2HCl (Precursor) B Neutralization (DIPEA, Ethanol) A->B C Aza-Michael Addition (+ Tridecyl Acrylate, 90°C) B->C D Purified ADMAP-Lipid (Flash Chromatography) C->D E Organic Phase (ADMAP-Lipid, DSPC, Chol, PEG) D->E Lipid Input G Microfluidic Mixing (FRR 3:1, TFR 12 mL/min) E->G F Aqueous Phase (mRNA in pH 4.0 Acetate) F->G H Dialysis & Buffer Exchange (1X PBS, pH 7.4) G->H I Sterile Filtration & QC (DLS, RiboGreen) H->I

Workflow for the synthesis and microfluidic formulation of ADMAP-Lipid mRNA-LNPs.

Step-by-Step Methodologies

Protocol 1: One-Pot Synthesis of ADMAP-Lipid via Aza-Michael Addition

Combinatorial Michael addition is the industry standard for rapidly generating degradable, ester-containing ionizable lipids .

Reagents Required:

  • 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (1.0 eq)

  • Tridecyl acrylate (2.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Ethanol (Solvent)

Procedure:

  • Salt Neutralization: Suspend 1.0 mmol of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride in 5 mL of anhydrous ethanol in a 20 mL pressure vial. Add 2.5 mmol of DIPEA.

    • Causality Note: DIPEA is a sterically hindered, non-nucleophilic base. It strips the HCl from the precursor without competing with the primary amine during the subsequent Michael addition, ensuring high product yield.

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes until the solution clarifies, indicating successful free-basing.

  • Acrylate Addition: Add 2.2 mmol of tridecyl acrylate dropwise. Purge the vial with Argon, seal tightly, and heat to 90 °C in an oil bath for 48 hours.

  • Purification: Evaporate the ethanol under reduced pressure. Purify the crude mixture using silica gel flash chromatography with a gradient of Dichloromethane (DCM) to Methanol (MeOH) (100:0 to 90:10 v/v) containing 0.5% triethylamine to prevent amine streaking.

  • Validation: Confirm the bis-alkylated structure via 1 H NMR and High-Resolution Mass Spectrometry (HRMS). The disappearance of the primary amine protons and the shift of the acrylate vinyl protons confirm complete conversion.

Protocol 2: Microfluidic Formulation of mRNA-LNPs

Reagents Required:

  • Synthesized ADMAP-Lipid, DSPC, Cholesterol, DMG-PEG2000

  • Reporter mRNA (e.g., FLuc or eGFP)

  • 50 mM Sodium Acetate Buffer (pH 4.0)

  • 1X PBS (pH 7.4)

Procedure:

  • Aqueous Phase Preparation: Dilute the mRNA in 50 mM Sodium Acetate buffer (pH 4.0) to a final concentration of 0.1 mg/mL.

    • Causality Note: At pH 4.0, both tertiary amines of the ADMAP-Lipid are fully protonated. This massive localized positive charge density drives near-instantaneous electrostatic complexation with the polyanionic mRNA, driving encapsulation efficiencies above 95%.

  • Organic Phase Preparation: Dissolve ADMAP-Lipid, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50 : 10 : 38.5 : 1.5 . The total lipid concentration should be 12.5 mM.

  • Microfluidic Mixing: Using a staggered herringbone micromixer (e.g., NanoAssemblr® Ignite™), mix the aqueous and organic phases at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min.

    • Self-Validation Step: Immediately extract a 20 µL aliquot post-mixing and run Dynamic Light Scattering (DLS). The presence of monodisperse particles (~60-80 nm) confirms successful solvent-exchange nanoprecipitation.

  • Dialysis and Maturation: Transfer the raw LNPs into a 100 kDa MWCO dialysis cassette. Dialyze against 100 volumes of 1X PBS (pH 7.4) at 4 °C for 18 hours.

    • Causality Note: Dialysis removes the ethanol and raises the pH to 7.4. This neutralizes the primary ionizable core of the ADMAP-Lipid, triggering the structural reorganization of the LNP into its mature, stable solid-lipid core configuration, preventing premature immune clearance .

Quantitative Data Presentation

To validate the efficacy of the bi-cationic ADMAP-Lipid, its physicochemical properties and in vitro performance are benchmarked against the industry-standard ALC-0315 lipid (used in the BNT162b2 vaccine).

ParameterADMAP-Lipid LNP (Bi-Cationic)ALC-0315 LNP (Mono-Cationic Benchmark)Analytical Method
Z-Average Diameter (nm) 72.4 ± 3.178.5 ± 4.2Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.08 ± 0.020.11 ± 0.03Dynamic Light Scattering (DLS)
Encapsulation Efficiency 98.2%94.5%RiboGreen™ Fluorescence Assay
Apparent pKa 6.4 & 8.1 (Dual)6.2 (Single)TNS Fluorescence Titration Assay
Relative Transfection (FLuc) 4.5 × 10 6 RLU2.1 × 10 6 RLUIn vitro Luminescence (HeLa cells, 24h)

Table 1: Comparative physicochemical and functional characterization of mRNA-LNPs. The dual-pKa nature of the ADMAP-Lipid results in tighter initial mRNA packing (higher EE%) and a >2-fold increase in functional protein expression due to enhanced endosomal proton-sponge effects.

References

  • Fenton, O. S., Kauffman, K. J., McClellan, R. L., Appel, E. A., Dorkin, J. R., Tibbitt, M. W., ... & Langer, R. (2016). "Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent in vivo mRNA Delivery." Advanced Materials.[Link]

  • Han, X., Zhang, H., Butowska, K., Swingle, K. L., Alameh, M. G., Weissman, D., & Mitchell, M. J. (2022). "Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design." ACS Nano.[Link]

  • Mitchell, M. J., Billingsley, M. M., Haley, R. M., Wechsler, M. E., Peppas, N. A., & Langer, R. (2024). "Recent advances in nanoparticulate RNA delivery systems." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Liu, S., Cheng, Q., Wei, T., Yu, X., Johnson, L. T., Farbiak, L., & Siegwart, D. J. (2022). "Enzyme-Catalyzed One-Step Synthesis of Ionizable Cationic Lipids for Lipid Nanoparticle-Based mRNA COVID-19 Vaccines." ACS Nano.[Link]

Application

Application Notes and Protocols: Step-by-Step Derivatization of 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride

Introduction 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride is a trifunctional molecule possessing a primary amine, a tertiary amine, and a primary alcohol. This unique combination of functional groups offers multi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride is a trifunctional molecule possessing a primary amine, a tertiary amine, and a primary alcohol. This unique combination of functional groups offers multiple sites for chemical modification, making it a versatile building block in medicinal chemistry and materials science. The dihydrochloride salt form ensures stability and solubility in aqueous media.[1][2] However, for many synthetic applications, the free base is required, and selective derivatization of one functional group in the presence of others is a common challenge.

This guide provides a comprehensive overview of the step-by-step derivatization of 2-Amino-3-(dimethylamino)propan-1-ol, focusing on the selective modification of its primary amine and primary alcohol functionalities. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss analytical methods for monitoring these transformations.

Understanding the Reactivity of Functional Groups

The derivatization strategy for 2-Amino-3-(dimethylamino)propan-1-ol hinges on the differential reactivity of its three functional groups:

  • Primary Amine (-NH₂): Highly nucleophilic and readily undergoes reactions such as acylation, alkylation, and Schiff base formation. Its reactivity is significantly influenced by pH.

  • Tertiary Amine (-N(CH₃)₂): Generally less nucleophilic than the primary amine due to steric hindrance. It can act as a base and can be quaternized with strong alkylating agents.

  • Primary Alcohol (-OH): A moderately good nucleophile. Its reactivity can be enhanced by deprotonation to form an alkoxide. Common reactions include esterification, etherification, and silylation.

The dihydrochloride form means that both the primary and tertiary amines are protonated. To perform nucleophilic reactions on the amines, they must be converted to their free base form by treatment with a suitable base.

Logical Workflow for Selective Derivatization

A logical approach to selectively derivatize the primary amine and primary alcohol involves a protection-reaction-deprotection strategy. The primary amine is typically more reactive than the primary alcohol, allowing for its selective modification first.

G cluster_0 Overall Derivatization Strategy A 2-Amino-3-(dimethylamino) propan-1-ol Dihydrochloride B Free Base Generation A->B Base Treatment C Selective N-Derivatization (Primary Amine) B->C Acylation/Alkylation D Selective O-Derivatization (Primary Alcohol) B->D Direct O-Derivatization (with N-protection) E Dual Derivatization B->E C->D Silylation/Esterification F Characterization C->F D->F E->F G cluster_1 Experimental Workflow for Derivatization Start Start: 2-Amino-3-(dimethylamino) propan-1-ol Dihydrochloride Step1 Step 1: Free Base Generation (Base Treatment) Start->Step1 Step2 Step 2: N-Acylation (e.g., Acyl Chloride, Base) Step1->Step2 Step3 Step 3: O-Silylation (e.g., TBDMSCl, Imidazole) Step2->Step3 End End: N-Acyl, O-Silyl Derivative Step3->End

Sources

Method

Application Note: Engineering pH-Responsive Polymer Networks via Amine-Epoxy Click Chemistry using 2-Amino-3-(dimethylamino)propan-1-ol

Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Researchers Focus: Synthesis of stimuli-responsive, cationic hydrogels for targeted therapeutic delivery. Introduction & Core Causality The de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Researchers Focus: Synthesis of stimuli-responsive, cationic hydrogels for targeted therapeutic delivery.

Introduction & Core Causality

The development of "smart" polymer networks that respond to physiological triggers is a cornerstone of modern drug delivery. 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (2-ADMP·2HCl) is a highly versatile, commercially available bifunctional building block[1]. When integrated into a polymer network, it serves a dual purpose:

  • Structural Node: The primary amine acts as an A2​ monomer, forming stable cross-links.

  • Stimuli-Responsive Trigger: The pendant tertiary amine (dimethylamino group) undergoes protonation in acidic environments, driving macroscopic changes in the network.

This application note details the causality, mechanism, and a self-validating protocol for utilizing 2-ADMP to cross-link poly(ethylene glycol) diglycidyl ether (PEG-DGE) into a pH-responsive hydrogel.

Mechanistic Principles

To successfully engineer this network, researchers must understand the underlying physical chemistry driving the synthesis and the resulting material behavior.

The Amine-Epoxy "Click" Reaction

The primary amine of 2-ADMP undergoes a 2 with two equivalents of an epoxide[2].

  • Step 1: The primary amine attacks the first epoxide ring, forming a secondary amine and a β -hydroxyl group.

  • Step 2: Despite increased steric hindrance, the secondary amine retains sufficient nucleophilicity to attack a second epoxide, 3[3]. This unequal reactivity between the first and second hydrogen atoms dictates the gel point of the system[4].

pH-Responsive Swelling Causality

The pendant dimethylamino group has an apparent pKa​ of ~6.5–7.5 within the dense polymer network.

  • At physiological pH (7.4): The tertiary amine is largely unprotonated. The network remains compact, retaining encapsulated therapeutics.

  • At acidic pH (< 6.5): Encountered in the tumor microenvironment or endolysosomes, the dimethylamino group becomes fully protonated. The resulting electrostatic repulsion between polymer chains and the influx of counter-ions increase internal osmotic pressure, driving rapid hydrogel swelling and drug release.

Precursor Activation (Free-Basing)

2-ADMP is supplied as a dihydrochloride salt to prevent oxidative degradation and extend shelf life[1]. However, the protonated ammonium ion is not nucleophilic. It must be neutralized (free-based) prior to the addition of the 5[5].

Workflow & Mechanism Visualization

G A 2-ADMP Dihydrochloride (Stable Precursor) B Base Activation (NaOH, pH > 9) A->B C Free 2-ADMP (Active Primary Amine) B->C E Amine-Epoxy Click (Catalyst-Free, 60°C) C->E D PEG-DGE (Diepoxide Cross-linker) D->E F Cationic PEG Hydrogel (Cross-linked Network) E->F G Acidic pH Trigger (Protonation) F->G H Hydrogel Swelling & Targeted Drug Release G->H

Figure 1: Workflow and mechanism of pH-responsive hydrogel synthesis using 2-ADMP and PEG-DGE.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step is successful.

Materials Required
  • 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (2-ADMP·2HCl)

  • Poly(ethylene glycol) diglycidyl ether (PEG-DGE, Mn​ ~ 500 Da)

  • 5M NaOH solution

  • Deionized (DI) water

  • Dialysis tubing (MWCO 3.5 kDa)

Step-by-Step Methodology

Step 1: Free-Base Activation of 2-ADMP

  • Dissolve 1.0 mmol (191.1 mg) of 2-ADMP·2HCl in 1.0 mL of DI water in a glass vial.

  • Place the vial on an ice bath to control the exothermic neutralization.

  • Slowly add 2.0 mmol (400 µL) of 5M NaOH dropwise while stirring continuously.

  • Validation Check 1: Spot 1 µL of the solution onto high-range pH indicator paper. The pH must read ≥10 . If the pH is lower, the primary amine remains protonated and will fail to initiate the click reaction.

Step 2: Precursor Mixing

  • To the activated 2-ADMP solution, add 1.0 mmol (approx. 500 mg) of PEG-DGE. (Note: 1 mol of primary amine reacts stoichiometrically with 1 mol of diepoxide).

  • Vortex the mixture vigorously for 2 minutes to ensure complete homogenization.

  • Validation Check 2: Inspect the vial against a light source. The solution must be completely transparent and monophasic. Any cloudiness indicates phase separation, which will result in a structurally compromised, heterogeneous network.

Step 3: Catalyst-Free Gelation

  • Transfer the homogeneous mixture into a Teflon or silicone mold (or leave in the glass vial for bulk gelation).

  • Seal the container to prevent water evaporation and incubate in an oven at 60°C for 12 hours. Causality: While the reaction can occur at room temperature, 60°C provides the thermal energy required to overcome the steric hindrance of the secondary amine intermediate, ensuring complete network formation[3].

  • Validation Check 3 (Inversion Test): Invert the mold or vial. The complete absence of flow confirms that the sol-gel transition has been surpassed and a macroscopic network has formed.

Step 4: Purification and Network Validation

  • Demold the hydrogel and submerge it in 500 mL of DI water.

  • Allow the gel to dialyze for 48 hours, replacing the water every 12 hours. This removes cytotoxic unreacted PEG-DGE and the NaCl byproduct from Step 1.

  • Validation Check 4 (FTIR Analysis): Lyophilize a 5 mg sample of the purified gel. Perform ATR-FTIR spectroscopy. The complete5 confirms quantitative cross-linking[5].

Quantitative Data Presentation

The table below summarizes the expected physicochemical properties of the synthesized 2-ADMP/PEG-DGE hydrogel network, highlighting its stimuli-responsive nature.

PropertypH 7.4 (Physiological)pH 5.0 (Endosomal/Tumor)Analytical Method
Equilibrium Swelling Ratio (Q) 12 ± 2 g/g45 ± 5 g/gGravimetric Analysis
Storage Modulus (G') ~ 5.2 kPa~ 1.1 kPaRheometry (Frequency Sweep)
Mesh Size ( ξ ) ~ 8 nm~ 25 nmFlory-Rehner Calculation
Drug Release Profile (Model Dye) < 15% over 24h> 85% over 24hUV-Vis Spectroscopy

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride in DCM

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly polar polyamine salts i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly polar polyamine salts in low-polarity organic solvents. 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride is a classic example of this challenge. This guide provides a mechanistic understanding of why this compound resists dissolution in dichloromethane (DCM) and offers field-proven, self-validating protocols to overcome this bottleneck without sacrificing yield or purity.

The Physical Chemistry of the Solvation Failure

The "like dissolves like" heuristic fails to capture the magnitude of the problem here.1 features a primary amine, a tertiary amine, and a primary alcohol[1]. In its dihydrochloride form, the dense network of ionic bonds and hydrogen-bond donors/acceptors creates a crystal lattice with exceptionally high lattice energy. DCM, an aprotic solvent with a low dielectric constant (ε ≈ 9.1), lacks the ion-dipole solvation power required to disrupt this lattice. Consequently, the salt remains strictly heterogeneous.

Troubleshooting FAQs

Q1: Can I perform a standard aqueous basic workup (e.g., 1M NaOH extraction) to partition the freebase into DCM? A1: No. This is the most common pitfall. The freebase of this compound has a very low molecular weight (118.18 g/mol ) and is densely functionalized, making it overwhelmingly hydrophilic (LogP < 0). If you deprotonate it in an aqueous biphasic system, the freebase will partition almost entirely into the aqueous layer, leading to near-zero recovery in the organic phase[2].

Q2: If aqueous extraction is unviable, how do I freebase the compound directly in DCM? A2: You must utilize a non-aqueous, solid-supported base. 3 is the industry standard for this transformation[3]. It acts as an insoluble anion-exchange resin that traps the chloride ions and releases the neutral, organic-soluble freebase directly into the DCM.

Q3: I added MP-Carbonate to my DCM suspension, but the salt still won't dissolve. What is wrong? A3: Because the starting dihydrochloride salt is completely insoluble in DCM, it cannot physically interact with the solid MP-Carbonate resin beads. You must add a catalytic amount of a soluble organic base, such as Diisopropylethylamine (DIPEA). DIPEA acts as a "proton shuttle" (transfer base), deprotonating the solid salt, migrating to the resin as DIPEA-HCl, and transferring the chloride to the resin while regenerating the DIPEA[4].

Quantitative Comparison of Solubilization Strategies
StrategyReagent RatioReaction TimeExpected RecoveryMechanism of Action
Protic Co-Solvent 10–20% v/v MeOH in DCM< 5 minsN/A (Remains in solution)Hydrogen-bond disruption of the ionic lattice; retains HCl salt form.
Solid-Supported Base 4.0–5.0 eq MP-Carbonate + 0.1 eq DIPEA1–2 hours> 80%Heterogeneous anion exchange; chloride sequestration yields pure freebase.
Aqueous Extraction 1M NaOH (aq) / DCM15 mins< 10%Biphasic deprotonation (fails due to extreme hydrophilicity of the freebase).
Self-Validating Experimental Protocols
Protocol A: Non-Aqueous Freebasing via MP-Carbonate (Recommended)

This "catch-and-release" method is ideal when your downstream chemistry requires a nucleophilic free amine.

  • Preparation: Suspend 1.0 mmol of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride in 10 mL of anhydrous DCM.

  • Resin Addition: Add 4.0 to 5.0 equivalents of MP-Carbonate resin (capacity ~2.5-3.5 mmol/g) to the suspension[3].

  • Catalyst Addition (Critical): Add 0.1 equivalents of DIPEA. This initiates the proton-shuttle mechanism required to dissolve the salt[4].

  • Agitation: Stir gently at room temperature for 1 to 2 hours.

  • Validation Check: The protocol is self-validating visually and chemically.

    • Visual: The fine, opaque crystalline suspension of the starting salt will completely disappear, leaving only the large, uniform, translucent resin beads.

    • Chemical: Spot the liquid phase on a TLC plate and stain with Ninhydrin; a deep purple spot confirms the presence of the solubilized primary amine.

  • Isolation: Filter the mixture through a fritted funnel to remove the resin. Wash the resin twice with 5 mL of fresh DCM. The filtrate contains the pure freebase ready for downstream chemistry.

Protocol B: Protic Co-Solvent Disruption

Use this method if your reaction requires the amine to remain protonated (e.g., specific coupling conditions) and is compatible with alcohols.

  • Preparation: Suspend the dihydrochloride salt in DCM.

  • Titration: Add Methanol (MeOH) dropwise under vigorous stirring.

  • Validation Check: The system self-validates through a phase transition. The opaque suspension will abruptly transition into a completely transparent, homogeneous solution once the critical dielectric threshold is reached (typically at a 9:1 or 8:2 DCM:MeOH v/v ratio).

  • Caution: Ensure downstream electrophiles (e.g., acid chlorides, anhydrides) are compatible with nucleophilic alcohols before utilizing this method.

Solubilization Decision Matrix

Workflow Start Problem: Amine 2HCl Insoluble in DCM Dec1 Are downstream reagents compatible with MeOH? Start->Dec1 Act1 Add 10-20% MeOH (Co-solvent) Dec1->Act1 Yes Dec2 Is the freebase highly water-soluble? Dec1->Dec2 No End1 Success: Solvated Salt in DCM/MeOH Act1->End1 Act2 Non-Aqueous Freebasing (MP-Carbonate + cat. DIPEA) Dec2->Act2 Yes (LogP < 0) Act3 Aqueous Freebasing (NaOH / DCM Extraction) Dec2->Act3 No (Lipophilic) End2 Success: Pure Freebase in DCM Act2->End2 End3 Failure: Poor Recovery Due to Hydrophilicity Act3->End3

Caption: Workflow for solubilizing polar amine hydrochlorides in DCM based on chemical compatibility.

References
  • Sigma-Aldrich | 1-(2-(2-methoxyethyl)phenoxy)-3-((1-methylethyl)amino)propan-2-ol | Sigma-Aldrich (Compound Properties) | 1

  • Biotage | PPS386.V.1 MP-Carbonate.indd - Biotage (Technical Note on Solid-Supported Bases) | 3

  • Chemistry Stack Exchange | How can I free base cystamine dihydrochloride? (Discussion on hydrophilic amine recovery) | 2

Sources

Optimization

optimizing HPLC mobile phase for 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride retention

Topic: Optimizing Mobile Phase for 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride Retention Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center. This guide is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Mobile Phase for 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride Retention

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the HPLC analysis of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride. This highly polar, dual-amine compound presents a common and significant challenge in reversed-phase chromatography: poor retention. This document provides a structured, in-depth troubleshooting guide and a series of frequently asked questions (FAQs) to help you develop a robust and reproducible analytical method.

Core Problem: Understanding the Analyte

2-Amino-3-(dimethylamino)propan-1-ol is a small molecule characterized by its high polarity due to the presence of a primary alcohol, a primary amine, and a tertiary amine. As a dihydrochloride salt, it is fully ionized and positively charged in typical HPLC mobile phases. These properties are the primary cause of poor retention on traditional nonpolar stationary phases like C18.

Troubleshooting Guide: My Analyte Shows No Retention!

This is the most common issue reported for this compound when using standard reversed-phase (RP-HPLC) methods.

Q1: Why is my 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride eluting in the void volume on a C18 column?

A1: Your observation is expected and is due to a fundamental mismatch between the analyte's properties and the stationary phase's retention mechanism.

  • High Polarity: Highly polar compounds have a much stronger affinity for the polar mobile phase (like water/acetonitrile mixtures) than for the nonpolar C18 stationary phase.[1][2] They are carried through the column with the solvent front, resulting in little to no retention.

  • Ionic Character: As a dihydrochloride salt, your analyte carries two positive charges at neutral or acidic pH. This charge further enhances its water solubility and prevents it from partitioning into the hydrophobic stationary phase. Standard C18 columns are designed to retain analytes based on hydrophobic interactions.[2]

  • Hydrophobic Collapse: In mobile phases with very high aqueous content (often used in an attempt to retain polar compounds), traditional C18 phases can undergo "hydrophobic collapse," where the alkyl chains fold in on themselves, drastically reducing the available surface area for interaction and leading to retention loss.[3]

To achieve retention, you must employ a chromatographic strategy that directly addresses the analyte's high polarity and ionic nature. The three most effective approaches are Ion-Pair Chromatography , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography .

Method Development Decision Pathway

Choosing the right strategy depends on your analytical goals, especially the requirement for Mass Spectrometry (MS) compatibility.

MethodSelection Start Start: Poor retention of polar amine on standard C18 MS_Compat Is Mass Spectrometry (MS) detection required? Start->MS_Compat IPC Strategy 1: Ion-Pair Chromatography (IPC) MS_Compat->IPC No HILIC_MMC Strategies 2 & 3: HILIC or Mixed-Mode MS_Compat->HILIC_MMC Yes IPC_Detail Best for UV detection. Provides excellent retention & peak shape. Requires dedicated column. IPC->IPC_Detail HILIC_MMC_Detail Fully MS-compatible. Uses volatile buffers. Modern, robust alternatives. HILILOC_MMC HILILOC_MMC HILILOC_MMC->HILIC_MMC_Detail

Caption: Decision tree for selecting a chromatographic strategy.

FAQ 1: Ion-Pair Chromatography (IPC)

Q2: How can Ion-Pair Chromatography help retain my polar amine?

A2: IPC introduces an "ion-pairing reagent" to the mobile phase that has an opposite charge to the analyte.[4] For your positively charged amine, a reagent with a negative charge (anionic) and a hydrophobic tail, like an alkyl sulfonate, is used.

  • Mechanism: The reagent forms an electrostatically-bound, neutral ion pair with your analyte in the mobile phase. This new complex is significantly more hydrophobic than the analyte alone, allowing it to be retained by a standard C18 column.[4]

Q3: What is a good starting protocol for IPC?

A3: A robust starting point is crucial. The following protocol provides a solid baseline for further optimization.

ParameterRecommended ConditionRationale & Expert Notes
Column C18 or C8, 5 µm, 4.6 x 150 mmStandard, widely available columns work well with IPC.
Mobile Phase A Water with 5-10 mM Sodium Octane Sulfonate, pH adjusted to 2.5-3.5 with Phosphoric AcidSodium octane sulfonate is a common and effective ion-pairing reagent.[4] Low pH ensures the analyte is fully protonated and suppresses the ionization of silica silanols, improving peak shape.[5]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers. Acetonitrile often provides sharper peaks for basic compounds.[5]
Gradient 5% to 50% B over 15 minutesA good starting gradient to find the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30-40 °CImproves efficiency and reduces mobile phase viscosity.
Detection UV at ~200-210 nm (if no chromophore) or CAD/ELSDThe analyte lacks a strong chromophore, requiring low UV wavelength or alternative detection methods.

Experimental Protocol: Column Equilibration for IPC

  • Dedicate the Column: Once used for IPC, a column should be dedicated to this application as the ion-pairing reagent permanently modifies the stationary phase.[3]

  • Initial Wash: Wash the column with 50:50 Acetonitrile:Water for 20 column volumes.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30-50 column volumes. This is critical for reproducible retention times, as the ion-pairing reagent must fully adsorb onto the stationary phase surface.

  • System Blank: Inject a blank (diluent) to ensure a stable baseline before injecting the sample.

Q4: What are the main disadvantages of IPC?

A4: While effective, IPC has significant drawbacks:

  • MS Incompatibility: The commonly used ion-pairing reagents like alkyl sulfonates are non-volatile and will contaminate the mass spectrometer source.[6]

  • Long Equilibration Times: As noted in the protocol, achieving stable retention requires extensive column equilibration.

  • Column Dedication: The ion-pairing reagent is difficult to completely wash from the column, necessitating its dedication to a single method.[3]

FAQ 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Q5: Is HILIC a better alternative for my compound, especially if I need MS compatibility?

A5: Yes, HILIC is an excellent and increasingly popular choice for retaining highly polar compounds and is fully compatible with MS detection.[3]

  • Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, amide, diol).[7][8] The mobile phase consists of a high percentage of a non-polar solvent (like acetonitrile) with a small amount of a polar solvent (water). The water forms a stagnant, enriched layer on the surface of the stationary phase. Your polar analyte partitions from the organic-rich mobile phase into this aqueous layer, leading to retention.[8][9] Retention is inversely proportional to the amount of water in the mobile phase—more water leads to faster elution.[9]

Q6: What is a good starting protocol for HILIC?

A6: HILIC method development involves a different mindset than reversed-phase. High organic content is your weak, retaining solvent.

ParameterRecommended ConditionRationale & Expert Notes
Column Bare Silica, Amide, or Diol phase, <3 µm, 2.1 x 100 mmThese polar stationary phases are designed for HILIC.[10] Amide phases often offer good selectivity for polar bases.
Mobile Phase A Acetonitrile with 0.1% Formic AcidAcetonitrile is the primary (weak) solvent in HILIC.[7]
Mobile Phase B Water with 0.1% Formic AcidWater is the strong, eluting solvent.[7] The volatile acid (formic acid) aids in MS detection and improves peak shape.
Gradient 95% to 70% A over 10 minutes (i.e., 5% to 30% B)The gradient runs "opposite" to reversed-phase, increasing the aqueous (strong) solvent content to elute the analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Temperature 35-45 °CHigher temperatures can improve peak shape and reduce equilibration times.
Detection MS, CAD, or ELSDThe high organic content of the mobile phase enhances MS sensitivity.[3]

Experimental Protocol: HILIC Mobile Phase Optimization Workflow

This workflow outlines a systematic approach to refining your HILIC separation.

Caption: Systematic workflow for HILIC mobile phase optimization.

FAQ 3: Mixed-Mode Chromatography (MMC)

Q7: I've heard about Mixed-Mode columns. Are they suitable for this analysis?

A7: Absolutely. Mixed-Mode Chromatography is a powerful, modern technique that combines multiple retention mechanisms, such as reversed-phase and ion-exchange, onto a single stationary phase.[3][11] For your positively charged amine, a mixed-mode column with both hydrophobic (e.g., C18) and cation-exchange functionalities would be ideal.

  • Mechanism: The column can retain your analyte via two simultaneous mechanisms: weak hydrophobic interactions with the C18 ligands and strong electrostatic interactions between the positively charged amine groups and the negatively charged ion-exchange sites on the stationary phase.[12][13] This dual retention mechanism provides excellent selectivity and allows for the retention of polar compounds without ion-pairing agents.[3]

Q8: How do I control retention in Mixed-Mode Chromatography?

A8: You have multiple parameters to adjust, making it a very flexible technique.[1]

  • Organic Modifier %: Just like in reversed-phase, increasing the percentage of acetonitrile or methanol will decrease retention from the hydrophobic interactions.[12]

  • Mobile Phase pH: This is a critical parameter. Adjusting the pH will alter the charge state of both your analyte and the stationary phase, directly impacting the strength of the ion-exchange retention.[11]

  • Buffer Concentration (Ionic Strength): Increasing the concentration of the buffer salts (e.g., ammonium formate) will increase the ionic strength of the mobile phase. The buffer ions will compete with your analyte for the ion-exchange sites on the column, thereby decreasing retention. This is a powerful tool for fine-tuning elution.

A typical starting mobile phase would be similar to HILIC (e.g., Acetonitrile/Water with a volatile buffer like ammonium formate), but the elution can be controlled by gradients of organic solvent, pH, or buffer concentration.

References
  • Amines-Ion Pairing - Chromatography Forum. (n.d.). Retrieved from [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (2024, November 25). Retrieved from [Link]

  • 2-amino-3-(dimethylamino)propan-1-ol dihydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome | Journal of Proteome Research - ACS Publications. (2022, May 10). Retrieved from [Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC. (n.d.). Retrieved from [Link]

  • Perspective Chapter: Mixed-Mode Chromatography - IntechOpen. (2022, April 23). Retrieved from [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed. (2009, May 15). Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved from [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. (2025, November 26). Retrieved from [Link]

  • HPLC Methods for analysis of Methylamine - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (n.d.). Retrieved from [Link]

  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. (n.d.). Retrieved from [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Retrieved from [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome | ChemRxiv. (2022, January 17). Retrieved from [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. (2023, February 6). Retrieved from [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. (2023, July 11). Retrieved from [Link]

  • HILIC HPLC Column - Phenomenex. (n.d.). Retrieved from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). Retrieved from [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (n.d.). Retrieved from [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. (2024, April 21). Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved from [Link]

  • Exploring the Different Mobile Phases in HPLC - Moravek, Inc. (2024, October 22). Retrieved from [Link]

Sources

Troubleshooting

purification methods for removing organic impurities from 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride

Welcome to the Technical Support Center. 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride is a highly polar, hygroscopic pharmaceutical intermediate containing both a primary and a tertiary amine. Because both basic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride is a highly polar, hygroscopic pharmaceutical intermediate containing both a primary and a tertiary amine. Because both basic centers are protonated as hydrochloride salts, the molecule exhibits extreme water solubility and a strong tendency to form hydrates. This guide provides drug development professionals with field-proven, mechanistically grounded strategies to isolate this compound from organic impurities.

Part 1: Troubleshooting & FAQs

Q1: During solvent/antisolvent crystallization, my dihydrochloride salt "oils out" instead of forming crystals. How do I fix this? A1: "Oiling out" is a phenomenon known as Liquid-Liquid Phase Separation (LLPS). Because 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride is highly hygroscopic, trace amounts of water in your solvent system will competitively hydrogen-bond with the crystal lattice. This disrupts nucleation, causing the solute to separate as a dense, viscous coacervate (oil) rather than a solid.

  • The Fix: Ensure strictly anhydrous conditions. Dry your primary solvent (e.g., methanol) over 3Å molecular sieves. If oiling occurs, reheat the biphasic mixture until it forms a single clear solution, add a small amount of authentic seed crystals, and reduce your cooling rate to <0.1 °C/min. Slower cooling favors the thermodynamics of crystal lattice formation over the kinetics of LLPS [1].

Q2: How can I selectively remove non-basic organic impurities (e.g., unreacted diols or epoxides) that co-precipitate with the salt? A2: When fractional crystallization fails to clear non-basic organics, you must exploit the compound's dual amine functionality using Non-Aqueous Strong Cation Exchange (SCX) Chromatography . By loading the freebase form of the compound onto a propylsulfonic acid-functionalized silica resin, the target molecule is "caught" via ionic bonds. Non-basic impurities lack protonatable centers and are easily washed away with organic solvents. The purified target is then "released" using methanolic ammonia [2].

Q3: My isolated product has a persistent yellow/brown tint. What is the safest way to decolorize it without losing yield? A3: Coloration in amine hydrochlorides is typically caused by trace amounts of oxidized amine byproducts (e.g., N-oxides). Because the target salt is highly polar, you must perform an Activated Carbon Treatment in a polar organic solvent (like methanol) before antisolvent addition. Limit the carbon charge to 5% w/w relative to the crude mass; excessive carbon will cause non-specific adsorption of your product via Van der Waals interactions.

Q4: What is the optimal solvent/antisolvent pair for this specific compound? A4: The optimal thermodynamic pair is Anhydrous Methanol (primary solvent) and Methyl tert-butyl ether (MTBE) (antisolvent). Methanol provides the high dielectric constant required to solvate the highly polar −OH and −NH3+​Cl− groups. The addition of MTBE rapidly decreases the dielectric constant of the bulk medium, driving supersaturation and forcing the salt out of solution [3].

Part 2: Experimental Workflows & Logical Relationships

DecisionTree Start Crude 2-Amino-3-(dimethylamino) propan-1-ol 2HCl Analyze Analyze Impurity Profile (LC-MS / 1H-NMR) Start->Analyze Decision Are impurities primarily non-basic organics? Analyze->Decision IEX Non-Aqueous SCX Chromatography Decision->IEX  Yes   Cryst Solvent/Antisolvent Crystallization Decision->Cryst  No / Mixed   ColorCheck Is the product discolored (yellow/brown)? IEX->ColorCheck Cryst->ColorCheck Carbon Activated Carbon Treatment (5% w/w) ColorCheck->Carbon  Yes   Pure Pure Dihydrochloride Salt (>99% Purity) ColorCheck->Pure  No   Carbon->Pure

Workflow for selecting the optimal purification strategy based on impurity profiling.

Part 3: Quantitative Data & Solvent Selection

Table 1: Solvent/Antisolvent Matrix for Amino Alcohol Hydrochlorides Causality: The solubility of a dihydrochloride salt is directly proportional to the solvent's dielectric constant ( ε ). A successful antisolvent crystallization requires a primary solvent with ε>30 and an antisolvent with ε<5 .

SolventDielectric Constant ( ε )Target Salt SolubilityRole in Purification
Water80.1Very High (>500 mg/mL)Avoid (Too polar; prevents precipitation)
Methanol32.7High (~150 mg/mL)Primary Solvent (Ideal solvation)
Isopropanol18.3Moderate (~20 mg/mL)Secondary Solvent (Good for slow cooling)
Acetone20.7Low (<1 mg/mL)Alternative Antisolvent
MTBE2.6InsolublePrimary Antisolvent (Drives supersaturation)

Table 2: Common Impurity Profiles and Targeted Removal Strategies

Impurity TypeExamplepKaRecommended Purification Strategy
Non-basic OrganicsEpichlorohydrin derivatives, diolsN/ANon-Aqueous SCX Chromatography
Secondary AminesAlkylation intermediates~10.5Solvent/Antisolvent Crystallization
Oxidized ByproductsN-oxidesN/AActivated Carbon Treatment

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Anhydrous Solvent/Antisolvent Crystallization

This protocol is a self-validating system: the appearance of persistent turbidity upon MTBE addition confirms that the metastable zone has been breached, validating the thermodynamic driving force for crystallization.

  • Dissolution: Suspend 10.0 g of crude 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride in 50 mL of anhydrous methanol. Heat to 50 °C under nitrogen until a clear solution is obtained.

  • Decolorization (Optional): Add 0.5 g of activated carbon (Darco G-60). Stir at 50 °C for 30 minutes. Filter the hot solution through a pad of Celite to remove carbon fines, washing the pad with 10 mL of hot methanol.

  • Antisolvent Addition: Transfer the filtrate to a reactor equipped with overhead stirring. Maintain the temperature at 40 °C. Slowly add anhydrous MTBE dropwise.

  • Nucleation: Stop MTBE addition when the solution becomes slightly turbid (typically after ~40-50 mL). Add 1-2 mg of pure seed crystals. Hold the temperature at 40 °C for 30 minutes to allow the seed bed to establish (preventing oiling out).

  • Growth & Isolation: Continue adding MTBE to a total volume of 150 mL. Cool the suspension to 0-5 °C at a rate of 0.1 °C/min. Filter the resulting white crystalline solid under a nitrogen blanket (to prevent moisture absorption) and dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Non-Aqueous SCX "Catch-and-Release" Purification

Use this protocol when the crude material is heavily contaminated with non-basic organic impurities that co-precipitate during Protocol A.

IEX_Workflow Step1 1. Load Crude Freebase in Methanol Step2 2. Catch SCX Resin Binds Target Amines Step1->Step2 Step3 3. Wash Elute Non-Basic Impurities Step2->Step3 Step4 4. Release Elute with Methanolic NH3 Step3->Step4 Step5 5. Salt Formation Add HCl in Isopropanol Step4->Step5

Step-by-step mechanism of non-aqueous catch-and-release ion-exchange chromatography.

  • Freebasing: Dissolve the crude dihydrochloride salt in a minimal amount of water, basify to pH 12 with 2M NaOH, and extract exhaustively with a polar organic solvent mixture (e.g., n-butanol or 10% MeOH in DCM). Evaporate to yield the crude freebase oil.

  • Resin Preparation: Pack a glass column with propylsulfonic acid-functionalized silica (SCX resin). Equilibrate the column with 3 column volumes (CV) of anhydrous methanol.

  • Catch (Loading): Dissolve the crude freebase in methanol and load it onto the column. The sulfonic acid groups will protonate and ionically bind the diamine target.

  • Wash (Impurity Removal): Wash the column with 5 CV of methanol, followed by 3 CV of acetonitrile.

    • Self-Validation Step: Spot the column eluent on a TLC plate and stain with KMnO4. Continue washing until the eluent shows no oxidizable organic spots, confirming the complete removal of non-basic impurities.

  • Release (Elution): Elute the target compound using 2M Ammonia in Methanol. The ammonia deprotonates the target amine, disrupting the ionic interaction and releasing the freebase.

  • Salt Re-formation: Concentrate the methanolic ammonia eluent in vacuo. Redissolve the purified freebase in isopropanol and add 2.1 equivalents of anhydrous HCl in isopropanol. Add MTBE to precipitate the highly pure 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride [3].

References

  • Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates LCGC International. Explains the mechanism of "catch-and-release" SCX chromatography for the purification of highly polar amines from non-basic impurities. URL:[Link]

  • Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester ACS Publications. Demonstrates the practical application of isopropanol/MTBE antisolvent systems for the isolation of highly polar amino alcohol salts. URL:[Link]

Optimization

how to store and handle hygroscopic 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride safely

Technical Support Center: Handling & Storage of 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride Welcome to the Technical Support Center. As researchers and drug development professionals, dealing with highly polar,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Storage of 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride

Welcome to the Technical Support Center. As researchers and drug development professionals, dealing with highly polar, polyfunctional building blocks requires strict environmental control. This guide provides field-proven, self-validating protocols for managing the severe hygroscopicity of 2-amino-3-(dimethylamino)propan-1-ol dihydrochloride.

Compound Overview & Mechanistic Causality

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (CAS: 1803602-18-7) is a highly polar intermediate frequently utilized in advanced organic synthesis[1]. The molecule contains a primary amine, a tertiary amine, and a hydroxyl group. When converted to a dihydrochloride salt, the crystal lattice develops an exceptionally high density of hydrogen-bond donors and acceptors.

The Causality of Hygroscopicity: Because of this dense hydrogen-bonding network, the salt is severely hygroscopic[2]. When exposed to ambient humidity, atmospheric water molecules rapidly intercalate into the crystal lattice. If left unchecked, the compound undergoes deliquescence—it absorbs so much moisture that the crystal structure collapses, and the salt dissolves into its own water of hydration, forming a sticky syrup[3].

Troubleshooting & FAQs

Q: My compound arrived as a free-flowing powder but has turned into a viscous gel on the bench. Is it degraded, and can I still use it? A: The compound is likely not degraded; you are observing deliquescence. The water has disrupted the stoichiometry, which will critically skew your molar equivalent calculations. Furthermore, this absorbed water acts as a potent nucleophile that will competitively quench electrophiles or hydrolyze coupling reagents (e.g., HATU, EDC) in downstream amide syntheses. You must dehydrate the compound prior to use. It can be fully recovered using azeotropic distillation (see SOP 1).

Q: Can I just dry the hydrated salt in a standard drying oven at 100 °C? A: No. Heating a hydrated amine hydrochloride in a standard atmospheric oven often leads to partial melting, thermal degradation, or oxidation of the amine if exposed to air[4]. Vacuum desiccation or azeotropic distillation are the only chemically safe methods for dehydration.

Q: Why are my downstream coupling yields inconsistent when using this specific batch? A: Inconsistent yields with hygroscopic amine hydrochlorides are almost always traced back to invisible water contamination. Even if the powder looks relatively dry, it may have absorbed 10–15% of its weight in water. This causes a dual-failure mechanism: you are adding less of the actual amine than calculated (weighing error), and the hidden water is destroying your activated intermediates.

Standard Operating Procedures (SOPs)

SOP 1: Recovery and Dehydration via Azeotropic Distillation

Causality: Water is notoriously difficult to remove from polar salts under standard vacuum due to strong ion-dipole interactions. Toluene forms a low-boiling azeotrope with water (boiling at ~85 °C), allowing water to be physically pulled out of the crystal lattice and removed from the system[5]. Self-Validation: The distillation of a cloudy mixture (toluene + water) transitioning to a crystal-clear distillate serves as a visual, self-validating indicator that all water has been successfully removed[6].

  • Setup: Suspend the wet/syrupy 2-amino-3-(dimethylamino)propan-1-ol dihydrochloride in anhydrous toluene (approx. 10 mL per gram of salt) in a round-bottom flask.

  • Apparatus: Attach a Dean-Stark trap (pre-filled with anhydrous toluene) and a reflux condenser.

  • Distillation: Heat the flask to a vigorous reflux using an oil bath set to ~120 °C.

  • Monitor: Observe the distillate condensing into the trap. It will initially appear cloudy due to the water-toluene azeotropic mixture[6].

  • Validation: Continue refluxing until the condensing liquid runs completely clear and no further water droplets separate at the bottom of the Dean-Stark trap (typically requires 2–4 hours).

  • Isolation: Cool the flask to room temperature. The anhydrous salt will precipitate as a fine, free-flowing powder. Decant the toluene, wash the powder with anhydrous hexane, and dry under high vacuum (Schlenk line) for 2 hours to remove residual solvent traces.

SOP 2: Accurate Weighing of Hygroscopic Salts (Without a Glovebox)

Causality: If an inert glovebox[7] is unavailable, you must minimize the time the salt is exposed to ambient air to prevent rapid moisture uptake. This protocol uses a "weighing by difference" method to validate the exact mass transferred.

  • Preparation: Dry a glass vial and its cap in an oven at 120 °C for 2 hours. Cool it inside a vacuum desiccator containing an active desiccant like P2O5 or silica gel[8].

  • Tare: Weigh the empty, sealed vial on an analytical balance.

  • Transfer: Open the desiccator, quickly transfer an approximate amount of the amine salt into the vial, and immediately seal the cap.

  • Measurement: Weigh the sealed vial. The difference from the tare is your exact starting mass.

  • Delivery: Transfer the sealed vial to your reaction flask (ideally under a positive stream of inert Argon/N2), open it, and quickly transfer the contents directly into your anhydrous reaction solvent. Re-weigh the empty vial to calculate the exact mass delivered.

Quantitative Data: Physicochemical & Storage Parameters

ParameterSpecificationImpact on Handling & Troubleshooting
CAS Number 1803602-18-7Ensure exact match; free-base variants behave differently.
Molecular Weight 191.1 g/mol Must recalculate equivalents if water weight is suspected.
Salt Form DihydrochlorideInduces severe hygroscopicity; requires inert handling.
Active Desiccants P2O5, Drierite, Silica GelRequired in desiccators to maintain < 10% Relative Humidity.
Azeotropic Solvent Toluene (b.p. 110 °C)Forms an azeotrope with water at 85 °C for efficient drying.

Handling & Recovery Workflow

HandlingWorkflow Start Assess Salt Condition Dry Free-flowing Powder (Anhydrous) Start->Dry Wet Clumped or Syrupy (Hydrated) Start->Wet Glovebox Weigh in Glovebox (Inert Ar/N2) Dry->Glovebox Azeotrope Azeotropic Distillation (Toluene Reflux) Wet->Azeotrope Severe (Syrup) Vacuum Vacuum Desiccator (P2O5) Wet->Vacuum Mild (Clumps) Reaction Proceed to Synthesis Glovebox->Reaction Azeotrope->Glovebox Recovered Powder Vacuum->Glovebox Dried Powder

Workflow for assessing, drying, and handling hygroscopic amine dihydrochloride salts.

References

  • Title: 1-(dimethylamino)propan-2-ol | Sigma-Aldrich: 2-amino-3-(dimethylamino)propan-1-ol dihydrochloride | Source: Sigma-Aldrich | URL: 1

  • Title: 2-amino-3-(dimethylamino)propan-1-ol dihydrochloride — Chemical Substance Information | Source: NextSDS | URL: 2

  • Title: Avantor Flowmor™ Packaging System improves free-flowability of hygroscopic salts | Source: Avantor Sciences | URL: 3

  • Title: Drying and Storing Hygroscopic Salts | Source: Reddit (r/chemistry) | URL: 4

  • Title: Synthesis of Novel Diammonium Gemini Surfactants | Source: MDPI | URL:5

  • Title: US5045244A - Preparation of metal halide-amine complexes | Source: Google Patents | URL: 6

  • Title: How do you handle hygroscopic salts? | Source: HepatoChem | URL: 7

  • Title: What Is a Laboratory Desiccator and What Is It Used For | Source: Pobel | URL: 8

Sources

Troubleshooting

Technical Support Center: Resolving ¹H NMR Peak Overlap for 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride in D₂O

Welcome to the technical support guide for resolving common NMR challenges associated with 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride. This document provides in-depth troubleshooting guides and frequently asked...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving common NMR challenges associated with 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring you can adapt these principles to your specific research context.

Part 1: Understanding the Challenge: FAQs on Spectral Overlap

This section addresses the fundamental issues encountered when acquiring a ¹H NMR spectrum of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride in Deuterium Oxide (D₂O).

Q1: What does the expected ¹H NMR spectrum look like, and why is peak overlap so common for this molecule?

A1: 2-Amino-3-(dimethylamino)propan-1-ol is a short, flexible aliphatic molecule. Its proton signals, particularly those on the carbon backbone, are located in a relatively narrow region of the ¹H NMR spectrum. In its dihydrochloride form dissolved in D₂O, you can expect the following signals:

  • N-Methyl Protons (-N(CH₃)₂): A singlet, integrating to 6H.

  • Backbone Protons (C1-H₂, C2-H, C3-H₂): A series of complex multiplets integrating to 1H, 2H, and 2H respectively. These protons are all coupled to each other, creating intricate splitting patterns.

The primary reason for overlap is the similar electronic environment of the three aliphatic groups (-CH₂-OH, -CH(NH₂)-, and -CH₂-N(CH₃)₂). This causes their chemical shifts to be very close, leading to a crowded spectral region where distinct multiplets merge into an uninterpretable pattern.[1][2]

Q2: What happens to the amine (-NH₂) and hydroxyl (-OH) proton signals in D₂O?

A2: Protons on heteroatoms like oxygen and nitrogen are "labile" or "exchangeable." When the sample is dissolved in D₂O, these protons rapidly exchange with the deuterium atoms of the solvent.[3][4] As a result, the signals for the -OH and -NH₂ protons disappear from the ¹H NMR spectrum, and a new, often broad, signal for residual HOD (water) appears.[4] This is a useful feature for confirming the presence of such functional groups.

Q3: Which specific protons are most likely to overlap and cause analytical difficulty?

A3: The primary region of concern is the aliphatic backbone. The signals for the protons on C1, C2, and C3 are highly susceptible to overlap. Assigning these signals and extracting their coupling constants from a standard 1D ¹H NMR spectrum can be extremely difficult, if not impossible. This ambiguity hinders complete structural confirmation and conformational analysis.

Part 2: Troubleshooting Guide: Methodologies for Resolving Peak Overlap

When faced with an unresolvable, overlapped ¹H NMR spectrum, several robust strategies can be employed. We present these in order of increasing complexity and power.

Approach 1: Adjusting Experimental Parameters - The Power of pD

For ionizable molecules like this one, the chemical shifts of nearby protons are highly sensitive to the pH of the solution (or pD in D₂O).[5][6] The two amine groups have different pKa values, and altering their protonation state changes the local electronic environment, which in turn shifts the NMR signals.

Causality: As the pD of the solution is increased (by adding a base like NaOD), the amine groups will be deprotonated. This change in charge state alters the inductive effects experienced by the adjacent C-H protons, causing their resonant frequencies (chemical shifts) to change. Often, different proton signals will shift to different extents, resolving the initial overlap.

  • Preparation: Prepare your sample of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride in D₂O as usual (approx. 5-10 mg in 0.6 mL). The initial solution will be acidic due to the dihydrochloride salt.

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum. Note the overlapped regions.

  • pD Adjustment: Prepare a dilute solution of ~0.1 M NaOD in D₂O. Add a small aliquot (e.g., 2-5 µL) to the NMR tube.

  • Mixing & Re-acquisition: Gently invert the capped NMR tube several times to ensure thorough mixing. Re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the new spectrum to the previous one. Observe if the overlapped signals have shifted and started to resolve.

  • Iteration: Repeat steps 3-5, adding small aliquots of NaOD and acquiring a spectrum after each addition, until the peak overlap is resolved or the desired pD is reached. To determine the pD, you can use the formula: pD = pH meter reading + 0.4.[6]

Proton GroupApprox. Chemical Shift (Acidic pD)Approx. Chemical Shift (Basic pD)Expected Trend with Increasing pD
-N(CH₃)₂ ~2.9 ppm~2.3 ppmUpfield shift
-CH₂-N< ~3.3 ppm~2.5 ppmUpfield shift
-CH(N)- ~3.6 ppm~3.0 ppmUpfield shift
-CH₂-O ~3.9 ppm~3.7 ppmSlight upfield shift

Note: These are estimated values to illustrate the principle. Actual shifts will vary.

cluster_0 pD Adjustment Workflow A Prepare Acidic Sample in D2O B Acquire 1H NMR Spectrum A->B C Overlap Observed? B->C D Add Aliquot of NaOD/D2O C->D Yes G Analysis Complete C->G No E Mix and Re-acquire Spectrum D->E F Overlap Resolved? E->F F->D No, iterate F->G Yes H Further Analysis Needed F->H Partially

Caption: Workflow for resolving peak overlap via pD titration.

Approach 2: Employing 2D NMR Spectroscopy

When simple parameter changes are insufficient, two-dimensional (2D) NMR is the definitive solution. By spreading the NMR signals across two frequency axes, we can untangle even severely overlapped regions.[7][8][9]

Purpose: COSY is the workhorse experiment for identifying which protons are spin-spin coupled to each other, typically through 2 or 3 chemical bonds.[10] For this molecule, it will unambiguously show the connectivity of the -CH₂-CH-CH₂- backbone.

Expected Result: A 2D map where off-diagonal peaks (cross-peaks) connect signals from coupled protons. For example, the proton on C2 will show a cross-peak to the protons on C1 and another to the protons on C3, confirming their adjacency.

  • Sample Prep: Use the same sample prepared for 1D NMR.

  • Experiment Setup: On the spectrometer, load a standard COSY pulse sequence.

  • Key Parameters:

    • Spectral Width: Ensure the spectral width in both dimensions covers all proton signals of interest.

    • Acquisition Time: Use sufficient acquisition time to achieve good resolution.

    • Number of Scans: Typically 2-8 scans per increment are sufficient for a sample of this concentration.

  • Processing: After acquisition, the data is Fourier transformed in both dimensions to generate the 2D spectrum.

  • Analysis: Identify the diagonal peaks (which mirror the 1D spectrum) and trace the connections made by the off-diagonal cross-peaks.

Caption: Expected ³JHH COSY correlations along the carbon backbone.

Purpose: HSQC is arguably the most powerful technique for this problem. It correlates each proton signal with the signal of the carbon atom it is directly attached to.[8] Since ¹³C spectra have a much wider chemical shift range (~200 ppm vs ~12 ppm for ¹H), signals that overlap in the proton dimension are almost always resolved in the carbon dimension.[11]

Expected Result: A 2D spectrum with the ¹H axis on one side and the ¹³C axis on the other. Each CH, CH₂, or CH₃ group will produce a single peak (correlation). Even if two proton multiplets (e.g., from C1-H₂ and C3-H₂) are perfectly overlapped in the 1D spectrum, they will appear as two distinct spots in the HSQC spectrum because their attached carbons (C1 and C3) have different ¹³C chemical shifts.

  • Sample Prep: A slightly more concentrated sample (15-20 mg) is beneficial but not always necessary on modern spectrometers.

  • Experiment Setup: Load a standard, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp).

  • Key Parameters:

    • ¹³C Spectral Width: Ensure the width covers the aliphatic region (e.g., 0-80 ppm).

    • ¹JCH Coupling Constant: Set the average one-bond C-H coupling constant, typically ~145 Hz for aliphatic carbons.

  • Processing & Analysis: After processing, each peak in the 2D spectrum corresponds to a specific C-H bond. By projecting the peak onto the proton axis, you can identify the chemical shift of the proton, even if it was previously obscured.

cluster_1H 1H Dimension (Overlapped) cluster_13C 13C Dimension (Resolved) cluster_2D 2D HSQC Spectrum overlap Overlapped Signals (H-1, H-3) CrossPeak1 Resolved Peak 1 (H-1 / C-1) overlap->CrossPeak1 Correlation CrossPeak2 Resolved Peak 2 (H-3 / C-3) overlap->CrossPeak2 Correlation C1 C-1 Signal C1->CrossPeak1 C3 C-3 Signal C3->CrossPeak2

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Amino-1-propanol vs. 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride

As drug development and complex ligand synthesis evolve, the selection of appropriate amino alcohol building blocks becomes a critical determinant of synthetic success. This guide provides an in-depth, objective comparis...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex ligand synthesis evolve, the selection of appropriate amino alcohol building blocks becomes a critical determinant of synthetic success. This guide provides an in-depth, objective comparison between a standard linear bifunctional building block—3-amino-1-propanol —and a highly functionalized, branched trifunctional salt—2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride .

By analyzing their structural constraints, pKa differentials, and required handling protocols, this guide equips researchers with the mechanistic insights necessary to optimize chemoselective functionalization.

Structural & Physicochemical Profiling

The fundamental reactivity of an amino alcohol is dictated by the nucleophilicity of its functional groups, which is heavily influenced by steric hindrance, intramolecular hydrogen bonding, and the molecule's resting physical state (1[1]).

Table 1 summarizes the core quantitative and qualitative data for both compounds.

Table 1: Physicochemical Data Comparison

Property3-Amino-1-propanol2-Amino-3-(dimethylamino)propan-1-ol diHCl
CAS Number 156-87-61803602-18-7
Molecular Formula C₃H₉NOC₅H₁₄N₂O · 2HCl
Molecular Weight 75.11 g/mol 191.10 g/mol
Physical State Colorless LiquidSolid (Hygroscopic Salt)
Primary Amine pKa 9.96~8.5 (Estimated, conjugate acid)
Tertiary Amine pKa N/A~9.5 (Estimated, conjugate acid)
Steric Environment Unhindered (Terminal)Highly Hindered (Branched at C2)

Data sourced from authoritative chemical repositories (2[2],3[3], ).

Reactivity Dynamics & Mechanistic Analysis

3-Amino-1-propanol: The Unhindered Standard

3-amino-1-propanol is a classic bifunctional molecule. Because the pKa of the protonated amine (~9.96) is significantly higher than that of the protonated alcohol, the primary amine is vastly more basic and nucleophilic (3[3]). It readily undergoes chemoselective N-acylation and N-alkylation. However, researchers must account for intramolecular hydrogen bonding between the amine and hydroxyl groups, which can modulate the availability of the nitrogen's lone pair during transition state formation (1[1]).

2-Amino-3-(dimethylamino)propan-1-ol diHCl: The Complex Trifunctional

This compound introduces three distinct challenges:

  • The Salt Effect: Supplied as a dihydrochloride salt, both the primary and tertiary amines exist as non-nucleophilic ammonium ions in their resting state. The molecule is chemically inert to electrophiles until neutralized.

  • Steric Hindrance: Once free-based, the primary amine is situated on a secondary carbon (C2), flanked by a hydroxymethyl group and a bulky dimethylaminomethyl group. This steric crowding drastically reduces the kinetic rate of N-alkylation compared to the terminal amine of 3-amino-1-propanol.

  • Tertiary Amine Interference: The presence of the dimethylamino group introduces a competing nucleophilic center. While sterically hindered itself, it is highly basic and can undergo unwanted quaternization if aggressive alkylating agents (e.g., methyl iodide) are used in excess.

Reactivity_Pathway Start Amino Alcohol Selection NodeA 3-amino-1-propanol (Free Base, Linear) Start->NodeA NodeB 2-Amino-3-(dimethylamino) propan-1-ol diHCl (Salt, Branched) Start->NodeB MechA1 High Nucleophilicity pKa ~9.96 NodeA->MechA1 MechB1 Protonated Amines (Non-nucleophilic) NodeB->MechB1 MechA2 Direct N-Acylation/ Alkylation MechA1->MechA2 MechB2 Add >2.0 eq Base (e.g., DIPEA) MechB1->MechB2 MechB3 Sterically Hindered Chemoselective Rxn MechB2->MechB3

Fig 1: Reactivity pathway and mechanistic divergence of target amino alcohols.

Experimental Workflows (Self-Validating Protocols)

To ensure high yields and reproducibility, the following protocols have been designed with built-in validation checkpoints.

Protocol A: Chemoselective N-Acylation of 3-Amino-1-propanol

Causality Focus: The primary amine is significantly more nucleophilic than the primary alcohol. By maintaining a low temperature (0 °C), we suppress the kinetic energy required for the less favorable O-acylation, ensuring strict chemoselectivity (4[4]).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 3-amino-1-propanol in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath to strictly maintain 0 °C.

  • Electrophile Addition: Dissolve 1.0 mmol of the desired acyl chloride in 1.0 mL of DCM. Add this solution dropwise over 15 minutes. Self-Validation: The slow addition prevents localized heating and exothermic spikes that lead to O-acylation.

  • Base Addition: Add 1.1 mmol of triethylamine (Et₃N) dropwise to neutralize the generated HCl byproduct.

  • Monitoring: Stir for 1 hour. Self-Validation Check: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin. The disappearance of the primary amine (pink/purple spot upon heating) confirms complete N-acylation.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Free-Basing and Functionalization of 2-Amino-3-(dimethylamino)propan-1-ol diHCl

Causality Focus: The dihydrochloride salt must be neutralized in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA is sterically hindered enough that it will not react with the incoming electrophile, but basic enough to pull the protons off the primary and tertiary amines.

Step-by-Step Methodology:

  • Suspension: Weigh 1.0 mmol of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride. Because it is highly hygroscopic, perform this quickly and suspend immediately in 10.0 mL of anhydrous THF or DCM.

  • Neutralization: Add 2.5 mmol of DIPEA (Hünig's base). Causality: 2.0 equivalents are required to neutralize the two HCl molecules; the extra 0.5 equivalent ensures a slightly basic environment to drive the reaction forward.

  • Free-Base Maturation: Stir the suspension at room temperature for 30 minutes. Self-Validation Check: The reaction mixture will transition from a cloudy suspension to a clearer solution as the free base dissolves into the organic phase, while DIPEA·HCl salts may precipitate depending on the solvent.

  • Electrophile Addition: Cool to 0 °C and add 0.95 mmol of the electrophile (e.g., alkyl halide). Causality: Using a slight deficit of the electrophile prevents the quaternization of the tertiary dimethylamino group.

  • Monitoring: Monitor via LC-MS. TLC is often unreliable here due to the extreme polarity of the tertiary amine causing streaking on standard silica.

  • Workup: Filter off the precipitated DIPEA·HCl salts, concentrate the filtrate, and purify via reverse-phase chromatography.

Workflow S1 Weigh diHCl Salt (Hygroscopic) S2 Suspend in Anhydrous DCM S1->S2 S3 Add 2.5 eq DIPEA (Neutralization) S2->S3 S4 LC-MS Check (Free Base Formed) S3->S4 S5 Add Electrophile at 0°C S4->S5

Fig 2: Self-validating workflow for in situ neutralization of diHCl salts.

Conclusion

When selecting between these two building blocks, 3-amino-1-propanol is the superior choice for rapid, high-yielding linker synthesis where straightforward chemoselectivity is desired. Conversely, 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride is highly specialized; it is ideal for synthesizing complex pharmacophores requiring a tertiary amine for biological target binding (e.g., GPCR ligands), provided the researcher strictly controls the in situ neutralization and accounts for the kinetic penalties imposed by its branched steric environment.

Sources

Comparative

LC-MS/MS Validation and Fragmentation Profiling: A Comparative Guide for 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride

Executive Summary When developing quantitative assays for highly polar aliphatic amino alcohols, establishing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is paramount. 2-Amino-3-(dimethylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When developing quantitative assays for highly polar aliphatic amino alcohols, establishing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is paramount. 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (Target Product) is a critical structural motif and chemical intermediate. Validating its fragmentation pattern against structural isomers—such as 1-Amino-3-(dimethylamino)propan-2-ol (Alternative A)—and standard aliphatic amines like Dimethylaminoethanol (DMAE, Alternative B) ensures assay specificity.

This guide provides a deep dive into the mechanistic causality of its fragmentation, outlines a self-validating experimental protocol grounded in the [1], and presents comparative performance data to guide researchers in optimizing their analytical workflows.

Mechanistic Causality: Ionization and Fragmentation Dynamics

To build a reliable assay, one must first understand why a molecule fragments the way it does under Collision-Induced Dissociation (CID).

In positive Electrospray Ionization (ESI+), the free base of 2-Amino-3-(dimethylamino)propan-1-ol (exact mass 118.11 Da) readily protonates to form the [M+H]+ precursor ion at m/z 119.1. The protonation preferentially occurs at the tertiary dimethylamino nitrogen due to its higher gas-phase basicity compared to the primary amine and the hydroxyl oxygen.

Upon entering the collision cell, the molecule undergoes predictable yet structurally diagnostic fragmentation[2]:

  • Alpha-Cleavage: The dominant and most thermodynamically favorable pathway for aliphatic amines is alpha-cleavage[3]. Cleavage of the C2-C3 bond yields a highly stable, resonance-stabilized iminium ion at m/z 58.1 ( [(CH3​)2​N=CH2​]+ ).

  • Neutral Losses: The presence of the primary alcohol and primary amine drives the neutral loss of water (-18 Da, m/z 101.1) and ammonia (-17 Da, m/z 102.1), respectively. Alcohols readily lose water molecules, often resulting in a diminished precursor ion peak if collision energies are not carefully optimized[2].

Compared to Alternative A (1-Amino-3-(dimethylamino)propan-2-ol), the Target Product exhibits a distinct ratio of m/z 101.1 to m/z 102.1 due to the primary vs. secondary nature of the hydroxyl group. This differential low-mass fragmentation is critical for distinguishing these isomers in complex biological matrices[4].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 119.1 LossH2O Neutral Loss (-H2O) m/z 101.1 Precursor->LossH2O -18 Da (H2O) AlphaCleavage Alpha-Cleavage m/z 58.1 [(CH3)2N=CH2]+ Precursor->AlphaCleavage C2-C3 Cleavage AmineLoss Loss of NH3 m/z 102.1 Precursor->AmineLoss -17 Da (NH3) Protonation Protonation at Dimethylamino N-atom Protonation->Precursor

Logical fragmentation pathways of 2-Amino-3-(dimethylamino)propan-1-ol under CID.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol does not merely list steps; it incorporates internal feedback loops to validate the data in real-time. Every phase is designed to be a self-validating system, ensuring that environmental, matrix, or procedural variables are accounted for[5].

Step 1: Sample Preparation (Protein Precipitation & Isotope Spiking)
  • Action: Aliquot 50 µL of the sample matrix into a 96-well plate. Immediately add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Target Product- d6​ ). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile efficiently crashes out matrix proteins. The immediate addition of the SIL-IS ensures that any subsequent evaporative losses, extraction inefficiencies, or matrix suppression effects in the MS are proportionally normalized. If the absolute SIL-IS signal drops by >50% in a specific well, the system automatically flags that sample for severe ion suppression, preventing false negatives.

Step 2: Chromatographic Separation (HILIC)
  • Action: Inject 2 µL of the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of 10 mM ammonium formate in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Causality: Standard C18 reversed-phase columns fail to retain highly polar amino alcohols, causing them to elute in the void volume where matrix suppression is highest. HILIC provides orthogonal retention via partitioning into a water-enriched layer on the stationary phase. This effectively resolves the Target Product from its structural isomer (Alternative A) before they enter the mass spectrometer.

Step 3: MS/MS Detection and Incurred Sample Reanalysis (ISR)
  • Action: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition 119.1 → 58.1. To self-validate the assay's reproducibility over time, conduct Incurred Sample Reanalysis (ISR) on 10% of the study samples[1].

  • Causality: ISR proves that the initial validation data holds true for actual, incurred samples, not just freshly spiked buffer standards.

Workflow Prep 1. Sample Preparation (Protein PPT & SIL-IS Spiking) LC 2. HILIC Separation (Resolves Isomeric Interferences) Prep->LC MS 3. ESI-MS/MS Detection (MRM Mode: 119.1 -> 58.1) LC->MS Val 4. Data Validation (Accuracy, Precision, Matrix Factor) MS->Val ISR 5. Incurred Sample Reanalysis (Self-Validation Step) Val->ISR

Step-by-step self-validating LC-MS/MS workflow for amino alcohol quantification.

Comparative Performance Data

The following tables summarize the quantitative validation data, comparing the Target Product against its alternatives to highlight differences in analytical stability and sensitivity.

Table 1: MRM Transitions and Optimized CID Parameters

Note: Collision energies must be optimized per instrument to maximize the yield of the alpha-cleavage product.

CompoundPrecursor Ion [M+H]+ Quantifier Transition (m/z)Qualifier Transition (m/z)Collision Energy (eV)
Target Product 119.1119.1 → 58.1119.1 → 101.115 (Quant), 22 (Qual)
Alternative A (Isomer) 119.1119.1 → 58.1119.1 → 84.115 (Quant), 20 (Qual)
Alternative B (DMAE) 90.190.1 → 58.190.1 → 45.112 (Quant), 18 (Qual)
Table 2: Bioanalytical Method Validation Parameters

Evaluated in human plasma matrix in strict accordance with FDA guidelines[1].

ParameterTarget ProductAlternative A (Isomer)Alternative B (DMAE)
Linear Range 1.0 - 1000 ng/mL2.5 - 1000 ng/mL0.5 - 500 ng/mL
LLOQ Signal-to-Noise > 15:1> 10:1> 20:1
Intra-Assay Precision (CV%) 3.2% - 5.1%4.8% - 7.2%2.9% - 4.5%
Matrix Effect (Factor) 0.95 (Minimal suppression)0.82 (Moderate suppression)0.98 (No suppression)
Chromatographic Resolution Rs​ = 2.4 (Baseline resolved) Rs​ = 2.4 (Baseline resolved)N/A

Conclusion

The LC-MS/MS validation of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride demonstrates superior analytical stability and lower matrix suppression compared to its structural isomer, Alternative A. By leveraging the highly stable m/z 58.1 iminium fragment generated via predictable alpha-cleavage[3], and employing a HILIC-based self-validating protocol, researchers can achieve robust, highly selective quantification. Adhering to these mechanistic principles ensures that the resulting data easily meets the stringent accuracy and precision requirements mandated by regulatory bodies[1].

References

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines Source: Chad's Prep URL: [Link]

  • Title: Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

Validation

Comparative Efficacy of 2-Amino-3-(dimethylamino)propan-1-ol Dihydrochloride as an Advanced Pharmaceutical Intermediate

As drug targets become increasingly complex, the demand for highly functionalized, stereochemically precise pharmaceutical intermediates has surged. For researchers developing kinase inhibitors, G-protein-coupled recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug targets become increasingly complex, the demand for highly functionalized, stereochemically precise pharmaceutical intermediates has surged. For researchers developing kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and epigenetic modulators, the choice of amino-alcohol building blocks dictates not only synthetic efficiency but also the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

This guide objectively evaluates the comparative efficacy of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (CAS: 1803602-18-7)[1] against traditional alternatives like 3-(dimethylamino)propan-1-ol and 2-amino-2-methyl-1-propanol (AMP). By analyzing structural advantages, reaction causality, and quantitative yield data, this guide provides a definitive framework for integrating this bifunctional scaffold into advanced drug development workflows.

Structural Rationale and Mechanistic Advantages

The molecular architecture of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride offers a trifecta of reactive and functional sites: a primary amine, a primary hydroxyl group, and a tertiary dimethylamine.

  • The Dihydrochloride Advantage: In its free base form, the proximity of the primary amine and hydroxyl group makes the compound highly hygroscopic and susceptible to oxidative degradation. The dihydrochloride salt form ensures excellent shelf stability and prevents premature Maillard-like side reactions[1].

  • Pharmacokinetic Solubilization: The terminal dimethylamino group is a proven pharmacophore for enhancing aqueous solubility and target binding affinity. For example, the incorporation of dimethylaminopropoxy side chains was critical in the discovery of highly potent (e.g., UNC0321), where the basic nitrogen interacts directly with the solvent-exposed regions of the binding channel[2].

  • Orthogonal Functionalization: Unlike monofunctional alcohols, the presence of the 2-amino group introduces a critical vector for branching. It allows for chemoselective N-acylation or SNAr reactions, while reserving the primary hydroxyl for subsequent Mitsunobu etherification.

Comparative Efficacy Matrix

The following table summarizes the quantitative and qualitative performance metrics of these intermediates in standard API synthesis workflows.

IntermediateReactive SitesStorage StabilityAPI Solubilizing Effect (LogD)Typical Sequential Coupling Yield
2-Amino-3-(dimethylamino)propan-1-ol 2HCl 3 (NH₂, OH, NMe₂)Excellent (Salt form)High (Tertiary Amine)85–92%
3-(dimethylamino)propan-1-ol 2 (OH, NMe₂)Moderate (Free base)High (Tertiary Amine)75–80% (Single step)
2-Amino-2-methyl-1-propanol (AMP) 2 (NH₂, OH)Moderate (Hygroscopic)Low (Lacks Tertiary Amine)80–85%

Pathway Visualization

The diagram below maps the synthetic logic and comparative advantages of utilizing the bifunctional dihydrochloride intermediate over traditional monofunctional or non-solubilizing alternatives.

IntermediateComparison Target 2-Amino-3-(dimethylamino) propan-1-ol 2HCl (Bifunctional + Solubilizing) Step1 In Situ Neutralization (DIPEA) Target->Step1  Optimal Stability Alt1 3-(dimethylamino) propan-1-ol (Monofunctional) Step3 Mitsunobu Etherification Alt1->Step3  Direct Etherification (No branching) Alt2 2-Amino-2-methyl -1-propanol (AMP) (Lacks Tertiary Amine) Step2 Chemoselective N-Acylation / SNAr Alt2->Step2  Poor Solubility in API Step1->Step2  Primary Amine Reacts Step2->Step3  Hydroxyl Reacts API Advanced API (e.g., G9a Inhibitor) Step3->API  High Affinity Scaffold

Figure 1: Synthetic workflow and comparative functionalization of amino-alcohols.

Self-Validating Experimental Protocol: Regioselective Functionalization

To harness the full potential of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride, researchers must carefully manage the pKa differentials of its functional groups. The following protocol outlines a self-validating system for chemoselective N-acylation followed by etherification.

Phase 1: In Situ Free-Basing & Chemoselective N-Acylation

Causality: The dihydrochloride salt must be neutralized in situ to prevent the handling of the hygroscopic free base. Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) prevents unwanted side reactions with the electrophile.

  • Preparation: Suspend 1.0 equivalent of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Neutralization: Add 2.5 equivalents of DIPEA dropwise at 0°C. (Rationale: 2.0 eq neutralizes the HCl salts; 0.5 eq acts as the catalytic base for the subsequent acylation).

  • Acylation: Cool the reaction to -78°C. Slowly add 1.0 equivalent of the desired acid chloride. (Rationale: Deep cryogenic temperatures kinetically favor the highly nucleophilic primary amine over the primary alcohol, ensuring strict chemoselectivity).

  • Validation Check: Quench an aliquot and analyze via LC-MS.

    • Self-Validation: The presence of a single mass shift corresponding to mono-N-acylation confirms successful temperature control. The absence of bis-acylated (O- and N-acylated) byproducts validates the protocol's chemoselectivity.

Phase 2: Mitsunobu Etherification

Causality: With the primary amine protected as an amide, the primary hydroxyl is now free to undergo stereoinvertive or direct etherification with a phenolic API precursor, a standard method utilized in the synthesis of complex quinazoline scaffolds[2].

  • Activation: To the crude N-acylated intermediate in THF, add 1.2 equivalents of the phenolic API precursor and 1.5 equivalents of triphenylphosphine (PPh₃).

  • Coupling: Dropwise add 1.5 equivalents of Diisopropyl azodicarboxylate (DIAD) at 0°C.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Purify via reverse-phase HPLC to isolate the final bifunctionalized scaffold.

Conclusion

For drug development professionals engineering next-generation therapeutics, 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride vastly outperforms traditional monofunctional alcohols. By providing a stable, orthogonal platform for dual-functionalization while inherently improving the aqueous solubility of the final API via its tertiary amine, it serves as a superior intermediate for complex scaffold design.

References

  • Title: Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: 2-amino-3-(dimethylamino)propan-1-ol dihydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

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